Cyclothialidine
Description
a DNA gyrase inhibitor; isolated from Streptomyces filipinensis; MF C26-H35-N5-O12-S; structure in first source
Structure
2D Structure
Properties
CAS No. |
147214-63-9 |
|---|---|
Molecular Formula |
C26H35N5O12S |
Molecular Weight |
641.6 g/mol |
IUPAC Name |
(2S)-2-[[(5R,8S)-8-[[(2S,3R)-1-[(2S)-2-amino-3-hydroxypropanoyl]-3-hydroxypyrrolidine-2-carbonyl]amino]-14,16-dihydroxy-13-methyl-7,11-dioxo-10-oxa-3-thia-6-azabicyclo[10.4.0]hexadeca-1(16),12,14-triene-5-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C26H35N5O12S/c1-10-17(34)5-18(35)12-8-44-9-15(22(37)28-11(2)25(40)41)30-21(36)14(7-43-26(42)19(10)12)29-23(38)20-16(33)3-4-31(20)24(39)13(27)6-32/h5,11,13-16,20,32-35H,3-4,6-9,27H2,1-2H3,(H,28,37)(H,29,38)(H,30,36)(H,40,41)/t11-,13-,14-,15-,16+,20-/m0/s1 |
InChI Key |
HMHQWJDFNVJCHA-BTZKOOKSSA-N |
Isomeric SMILES |
CC1=C2C(=C(C=C1O)O)CSC[C@H](NC(=O)[C@H](COC2=O)NC(=O)[C@@H]3[C@@H](CCN3C(=O)C(CO)N)O)C(=O)N[C@@H](C)C(=O)O |
Canonical SMILES |
CC1=C2C(=C(C=C1O)O)CSCC(NC(=O)C(COC2=O)NC(=O)C3C(CCN3C(=O)C(CO)N)O)C(=O)NC(C)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Cyclothialidine; Ro 09-1437; |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Discovery and Characterization of Cyclothialidine from Streptomyces filipinensis
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclothialidine is a potent natural product isolated from the fermentation broth of Streptomyces filipinensis NR0484.[1][2][3] It represents a novel class of DNA gyrase inhibitors, distinguished by its unique 12-membered lactone ring structure partially integrated into a pentapeptide chain.[1][2] While exhibiting exceptional inhibitory activity against the bacterial enzyme DNA gyrase, its efficacy as a broad-spectrum antibacterial agent is limited by poor penetration into bacterial cells.[2][3][4][5] This has positioned this compound as a critical lead structure for the development of new synthetic and semi-synthetic antibacterial agents with improved pharmacological properties. This document provides a comprehensive overview of the discovery, mechanism of action, and biological characterization of this compound, complete with detailed experimental protocols and quantitative data.
Discovery and Isolation
This compound was first identified and isolated from cultures of the actinomycete Streptomyces filipinensis strain NR0484.[1][2][3] The discovery was driven by screening programs aimed at identifying new natural products with inhibitory activity against essential bacterial enzymes. The isolation process involves standard fermentation and natural product chemistry techniques to extract and purify the active compound from the culture medium.
General Isolation Workflow
The purification of this compound from Streptomyces filipinensis culture follows a multi-step process beginning with fermentation, followed by extraction of the active metabolites, and culminating in chromatographic purification.
Caption: High-level workflow for the isolation and purification of this compound.
Mechanism of Action
This compound exerts its biological effect by targeting bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, transcription, and repair.[6][7]
Inhibition of the GyrB Subunit ATPase Activity
The active DNA gyrase enzyme is a tetramer composed of two A subunits (GyrA) and two B subunits (GyrB). This compound specifically targets the GyrB subunit, acting as a competitive inhibitor of its ATPase activity.[3][6][7][8] This ATP hydrolysis is crucial for powering the strand-passage reaction that introduces negative supercoils into DNA. By binding to the ATP-binding pocket on GyrB, this compound prevents the enzyme from utilizing ATP, thereby halting the supercoiling process.
This mechanism is distinct from that of quinolone antibiotics, which target the GyrA subunit and trap the enzyme-DNA cleavage complex.[6][7] this compound also acts at a different site than coumarin antibiotics like novobiocin, as it is effective against novobiocin-resistant DNA gyrase.[6][7][9]
Caption: this compound competitively inhibits the ATPase activity of the DNA gyrase B subunit.
Biological and Quantitative Data
This compound is one of the most potent inhibitors of E. coli DNA gyrase discovered.[1][2] Its activity extends to DNA gyrases from Gram-positive bacteria as well.[1][2]
In Vitro DNA Gyrase Inhibition
The inhibitory potency of this compound has been quantified and compared against other well-known DNA gyrase inhibitors in DNA supercoiling assays.
| Compound | 50% Inhibitory Concentration (IC50) in µg/mL |
| This compound | 0.03 |
| Novobiocin | 0.06 |
| Coumermycin A1 | 0.06 |
| Norfloxacin | 0.66 |
| Ciprofloxacin | 0.88 |
| Nalidixic Acid | 26 |
| Data sourced from studies on E. coli DNA gyrase.[1][2] |
Antibacterial Activity
Despite its high enzymatic inhibitory activity, this compound shows poor antibacterial activity against most bacterial species.[3][4][8] This is attributed to its inability to effectively permeate the bacterial cell membrane.[3][5][8] An exception is its observed activity against certain anaerobic bacteria of the genus Eubacterium.[1][2][10] This lack of broad-spectrum activity has driven research into creating synthetic analogs with improved cell penetration and pharmacokinetic properties, some of which have shown excellent activity against Gram-positive pathogens, including resistant strains.[3][11]
| Parameter | Value | Reference |
| Competitive Inhibition Constant (Ki) | 6 nM | [6][7][9] |
| Antibacterial Spectrum | Narrow (Primarily Eubacterium spp.) | [1][2][10] |
| Cell Permeability | Generally Poor | [3][5][8] |
Detailed Experimental Protocols
Protocol 1: Isolation and Purification of this compound
This protocol outlines a representative method for the laboratory-scale isolation of this compound from S. filipinensis.
-
Fermentation:
-
Prepare a seed culture by inoculating S. filipinensis NR0484 into a suitable medium (e.g., Tryptone-Yeast Extract Broth) and incubate for 48-72 hours at 28°C with shaking.
-
Inoculate a production-scale fermentation medium with the seed culture. The production medium typically contains carbon and nitrogen sources optimized for secondary metabolite production (e.g., glucose, soya meal, yeast extract).
-
Incubate the production culture for 5-7 days at 28°C with vigorous shaking and aeration.
-
-
Extraction:
-
Harvest the culture broth and separate the mycelia from the supernatant by centrifugation (e.g., 10,000 x g for 20 minutes).
-
Extract the cell-free supernatant three times with an equal volume of ethyl acetate.
-
Pool the organic phases and concentrate them in vacuo using a rotary evaporator to yield a crude oily residue.
-
-
Purification:
-
Dissolve the crude extract in a minimal volume of a suitable solvent (e.g., chloroform-methanol mixture).
-
Apply the dissolved extract to a silica gel column (e.g., 60-120 mesh) equilibrated with a non-polar solvent like chloroform.
-
Elute the column with a stepwise gradient of increasing polarity, for example, from 100% chloroform to a chloroform-methanol mixture (e.g., 9:1).
-
Collect fractions and monitor for the presence of the active compound using an appropriate bioassay (e.g., DNA gyrase inhibition assay or antibacterial assay against a sensitive strain).
-
Pool the active fractions and concentrate them.
-
Perform a final purification step using High-Performance Liquid Chromatography (HPLC) on a reverse-phase column (e.g., C18) to obtain pure this compound.
-
Protocol 2: DNA Gyrase Supercoiling Assay
This assay measures the conversion of relaxed plasmid DNA to its supercoiled form by DNA gyrase and the inhibition of this process by this compound.
Caption: Workflow for the DNA gyrase supercoiling inhibition assay.
-
Reaction Setup: In a microcentrifuge tube, combine the following on ice:
-
Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol).
-
Relaxed plasmid DNA (e.g., pBR322) to a final concentration of ~25 µg/mL.
-
ATP to a final concentration of 1 mM.
-
This compound at various concentrations (or DMSO as a vehicle control).
-
E. coli DNA gyrase enzyme.
-
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Termination: Stop the reaction by adding a stop solution containing SDS and EDTA.
-
Analysis:
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light.
-
Inhibition is observed as a decrease in the amount of the faster-migrating supercoiled DNA band compared to the control. The IC50 is the concentration of this compound that reduces supercoiling activity by 50%.
-
Protocol 3: ATPase Activity Assay
This assay directly measures the hydrolysis of ATP by the GyrB subunit and its inhibition.
-
Reaction Setup:
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Quantification: Measure the amount of ADP produced or remaining ATP. This can be done using various methods, such as:
-
Radioisotope Assay: Use [γ-³²P]ATP and measure the release of free ³²Pi.
-
Coupled Enzyme Assay: Use a pyruvate kinase/lactate dehydrogenase system where ADP production is coupled to NADH oxidation, which can be measured spectrophotometrically at 340 nm.
-
Luminescence-Based Assay: Use a commercial kit that measures the amount of remaining ATP via a luciferase reaction.
-
-
Analysis: Calculate the rate of ATP hydrolysis at each inhibitor concentration. The Ki value can be determined by plotting the data using methods such as a Dixon or Lineweaver-Burk plot.
Conclusion
This compound, isolated from Streptomyces filipinensis, is a highly potent and specific inhibitor of the bacterial DNA gyrase B subunit. Its discovery has provided a unique chemical scaffold for antibiotic research. While its inherent poor cell permeability limits its direct clinical use, it has proven to be an invaluable lead compound.[2] Structure-activity relationship (SAR) studies and synthetic modifications have successfully generated this compound congeners with improved antibacterial activity and in vivo efficacy, demonstrating the enduring potential of this natural product family in the ongoing search for novel antibacterial agents to combat drug-resistant pathogens.[3][11]
References
- 1. journals.asm.org [journals.asm.org]
- 2. Biological characterization of this compound, a new DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New antibacterial agents derived from the DNA gyrase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and its congeners: a new class of DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanism of inhibition of DNA gyrase by this compound, a novel DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanism of inhibition of DNA gyrase by this compound, a novel DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
A Technical Guide to Cyclothialidine: A Competitive Inhibitor of ATPase Activity
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Cyclothialidine is a potent natural product inhibitor of bacterial DNA gyrase, an essential enzyme for DNA replication and transcription.[1][2] It belongs to a unique chemical class characterized by a 12-membered lactone ring integrated into a pentapeptide chain.[1] Extensive research has demonstrated that this compound's primary mechanism of action is the competitive inhibition of the ATPase activity associated with the B subunit of DNA gyrase (GyrB).[3][4][5] This inhibition effectively blocks the energy-requiring process of DNA supercoiling. This document provides a comprehensive technical overview of this compound, detailing its mechanism, the quantitative parameters of its inhibitory action, and the experimental protocols used for its characterization.
Mechanism of Action: Competitive Inhibition of the GyrB ATPase
DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process crucial for managing DNA topology in bacteria.[6][7] The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits (A₂B₂). The GyrA subunit is responsible for DNA cleavage and re-ligation, while the GyrB subunit houses the ATP-binding site and catalyzes ATP hydrolysis, which powers the conformational changes required for the supercoiling reaction.[8][9]
This compound exerts its inhibitory effect by directly targeting the GyrB subunit.[3][10] Kinetic studies have conclusively shown that it acts as a competitive inhibitor with respect to ATP.[3][4] This means that this compound binds to the same active site as ATP, preventing the nucleotide from binding and thereby halting the enzyme's catalytic cycle. The binding of this compound, ATP, and coumarin antibiotics (like novobiocin) occurs at a common or significantly overlapping site on GyrB.[10][11] However, its effectiveness against novobiocin-resistant gyrase mutants suggests that the precise molecular interactions within this shared pocket are distinct.[3][4]
Caption: Competitive inhibition of GyrB ATPase by this compound.
Quantitative Analysis of Inhibition
The potency of this compound has been quantified through various enzymatic and cellular assays. The data consistently demonstrates its high affinity for DNA gyrase and its potent inhibitory effects on both the isolated ATPase activity and the overall DNA supercoiling reaction.
Kinetic and Inhibitory Constants
The key parameter defining a competitive inhibitor is its inhibition constant (Ki). For this compound, this value is in the low nanomolar range, indicating a very high affinity for the GyrB subunit. Its 50% inhibitory concentration (IC₅₀) for the DNA supercoiling reaction is superior to many other known gyrase inhibitors, including quinolones.
Table 1: Kinetic and Inhibitory Constants for this compound against E. coli DNA Gyrase
| Parameter | Value | Reference |
|---|---|---|
| Ki (ATPase Inhibition) | 6 nM | [3][4] |
| IC₅₀ (DNA Supercoiling) | 0.03 µg/mL |[1][4] |
Comparative Inhibitory Potency
When compared to other well-characterized DNA gyrase inhibitors, this compound demonstrates exceptional activity in enzymatic assays.
Table 2: Comparative IC₅₀ Values for DNA Supercoiling Inhibition (E. coli)
| Compound | IC₅₀ (µg/mL) | Reference |
|---|---|---|
| This compound | 0.03 | [1] |
| Novobiocin | 0.06 | [1] |
| Coumermycin A1 | 0.06 | [1] |
| Ciprofloxacin | 0.88 | [1] |
| Norfloxacin | 0.66 |[1] |
Effect of ATP Concentration
A hallmark of competitive inhibition is that the apparent inhibitory effect can be overcome by increasing the substrate concentration. Experiments show that as the concentration of ATP is increased, a higher concentration of this compound is required to achieve the same level of inhibition, confirming its competitive mechanism.
Table 3: Antagonistic Effect of ATP on Inhibitory Activity (DNA Supercoiling)
| Compound | IC₅₀ at 0.5 mM ATP (µg/mL) | IC₅₀ at 5 mM ATP (µg/mL) | Fold Increase in IC₅₀ | Reference |
|---|---|---|---|---|
| This compound | 0.048 | 0.55 | 11.5 | [4] |
| Novobiocin | 0.090 | 1.20 | 13.3 | [4] |
| Ciprofloxacin | 0.40 | 1.10 | 2.8 |[4] |
Experimental Protocols
The characterization of this compound as a competitive ATPase inhibitor relies on a set of well-defined biochemical assays.
ATPase Inhibition Assay
This assay directly measures the effect of the inhibitor on the ATP hydrolysis activity of DNA gyrase.
Methodology:
-
Reaction Mixture Preparation: A reaction buffer is prepared containing purified DNA gyrase (or the isolated GyrB subunit), relaxed plasmid DNA (as a cofactor), and varying concentrations of this compound.
-
Initiation: The reaction is initiated by the addition of [γ-³²P]ATP.
-
Incubation: The mixture is incubated at a controlled temperature (e.g., 25°C).
-
Sampling and Quenching: At specific time points, aliquots are removed and the reaction is quenched, typically by adding acid.
-
Phosphate Separation: The liberated inorganic phosphate (³²Pi) is separated from the unhydrolyzed [γ-³²P]ATP. A common method involves adding ammonium molybdate and extracting the phosphomolybdate complex into an organic solvent.
-
Quantification: The amount of released ³²Pi in the aqueous phase is quantified using liquid scintillation counting.
-
Data Analysis: The rate of ATP hydrolysis is calculated for each inhibitor concentration. A Lineweaver-Burk plot (1/velocity vs. 1/[ATP]) is generated at different fixed concentrations of this compound. An intersection of the resulting lines on the y-axis is indicative of competitive inhibition.[4] The Ki value is derived from these plots.
Caption: Workflow for the ATPase inhibition assay.
DNA Supercoiling Assay
This assay assesses the overall functional consequence of ATPase inhibition on the enzyme's ability to supercoil DNA.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing reconstituted DNA gyrase, relaxed circular plasmid DNA (e.g., ColE1), ATP, and a range of concentrations of this compound.[4]
-
Incubation: The reaction is incubated for a sufficient time to allow for the supercoiling of the DNA in the control (no inhibitor) sample.
-
Termination: The reaction is stopped by adding a solution containing a chelating agent (EDTA) and a protein denaturant (SDS).
-
Electrophoresis: The DNA products are analyzed by agarose gel electrophoresis. Supercoiled DNA migrates faster through the gel than relaxed or nicked DNA.
-
Visualization and Analysis: The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. The intensity of the supercoiled DNA band is quantified by densitometry.
-
IC₅₀ Determination: The IC₅₀ is defined as the inhibitor concentration at which the intensity of the supercoiled DNA band is reduced by 50% compared to the control.[4]
Caption: Workflow for the DNA supercoiling assay.
Radioligand Binding Assay
This assay provides direct evidence of the inhibitor binding to the enzyme and can be used to study competitive displacement.
Methodology:
-
Radiolabeling: A derivative of this compound is radiolabeled, for example, [¹⁴C]benzoyl-cyclothialidine.[3][10]
-
Binding Reaction: The radiolabeled compound is incubated with purified DNA gyrase.
-
Competition: For displacement experiments, increasing concentrations of a non-radiolabeled competitor (e.g., unlabeled this compound, ATP, novobiocin) are added to the binding reaction.[3][10]
-
Separation: The enzyme-ligand complex is separated from the unbound radioligand. This can be achieved by methods like filter binding or size-exclusion chromatography.
-
Quantification: The amount of radioactivity bound to the enzyme is measured.
-
Data Analysis: The data is used to determine binding affinity (Kd) via Scatchard analysis or to demonstrate competitive displacement by observing a decrease in bound radioactivity with increasing competitor concentration.[10]
Conclusion and Future Directions
This compound is a rigorously characterized competitive inhibitor of the ATPase activity of bacterial DNA gyrase. Its high potency, demonstrated by a low nanomolar Ki value, and its distinct mode of interaction within the ATP-binding pocket make it a valuable lead compound.[1][3][4] Although its poor penetration into most bacterial cells has limited its direct therapeutic use, the detailed understanding of its structure-activity relationship and mechanism of action provides a solid foundation for the design of new synthetic analogs with improved pharmacological properties.[2][12][13] The data and protocols outlined in this guide serve as a critical resource for researchers engaged in the discovery and development of novel antibacterial agents targeting the essential ATPase activity of DNA gyrase.
References
- 1. Biological characterization of this compound, a new DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and its congeners: a new class of DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of inhibition of DNA gyrase by this compound, a novel DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Mechanism of inhibition of DNA gyrase by this compound, a novel DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Towards Conformation-Sensitive Inhibition of Gyrase: Implications of Mechanistic Insight for the Identification and Improvement of Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and development of ATPase inhibitors of DNA gyrase as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of the binding site for this compound on the B subunit of DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. embopress.org [embopress.org]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
early research and development of Cyclothialidine
An In-depth Technical Guide on the Early Research and Development of Cyclothialidine
Introduction
This compound is a natural product isolated from Streptomyces filipinensis that represents a novel class of potent inhibitors of bacterial DNA gyrase.[1][2][3][4] Discovered through target-specific screening of microbial broths, it quickly garnered attention for its powerful in vitro inhibition of the enzyme's supercoiling activity.[3] Structurally, this compound is characterized by a unique 12-membered lactone ring that is partially integrated into a pentapeptide chain.[2][5]
Despite its high potency against the isolated enzyme, early research revealed that this compound exhibits weak activity against intact bacterial cells.[1][2][6] This discrepancy, attributed primarily to poor cell membrane permeation, became the central challenge in its development. This guide provides a detailed technical overview of the foundational research on this compound, covering its mechanism of action, key experimental data and protocols, and the initial structure-activity relationship (SAR) studies aimed at overcoming its limitations.
Mechanism of Action: Inhibition of DNA Gyrase
The bactericidal target of this compound is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[3] This enzyme, an A₂B₂ tetramer, introduces negative supercoils into DNA in an ATP-dependent process.
This compound specifically targets the B subunit of DNA gyrase (GyrB).[3][6] It acts as a competitive inhibitor of the ATPase activity associated with this subunit, effectively starving the enzyme of the energy required for its catalytic cycle.[6][7][8][9] The binding of this compound to the ATP-binding site on GyrB prevents the hydrolysis of ATP to ADP, thereby halting the DNA supercoiling process.
The mechanism of this compound differs significantly from other known DNA gyrase inhibitors:
-
Quinolones (e.g., ciprofloxacin): These agents target the A subunit (GyrA), trapping the enzyme-DNA complex in a state where the DNA is cleaved, which leads to cell death.[3][8] this compound does not induce this cleavable complex.[7][8]
-
Coumarins (e.g., novobiocin): Like this compound, coumarins inhibit the ATPase activity of the GyrB subunit. However, this compound is effective against novobiocin-resistant DNA gyrase, indicating a distinct binding interaction within the ATP-binding pocket.[7][8]
Quantitative Data
Early research quantified this compound's potent enzymatic inhibition and contrasted it with its poor whole-cell antibacterial activity.
Table 1: In Vitro Inhibition of E. coli DNA Gyrase Supercoiling This table compares the 50% inhibitory concentrations (IC₅₀) of this compound and other antibacterial agents against the DNA supercoiling reaction of E. coli DNA gyrase.
| Compound | IC₅₀ (µg/mL) | Reference(s) |
| This compound | 0.03 | [2][5][10] |
| Coumermycin A₁ | 0.06 | [2][5] |
| Novobiocin | 0.06 | [2][5] |
| Norfloxacin | 0.66 | [2][5] |
| Ciprofloxacin | 0.88 | [2][5] |
| Nalidixic Acid | 26 | [2][5] |
This compound demonstrated broad-spectrum activity, inhibiting DNA gyrases from Gram-positive species as effectively as the enzyme from E. coli.[2][10][11]
Table 2: ATPase Inhibition and Antibacterial Activity This table highlights the potent enzymatic inhibition constant (Kᵢ) and the weak antibacterial activity (Minimum Inhibitory Concentration, MIC) for this compound.
| Parameter | Value | Target Organism/Enzyme | Reference(s) |
| ATPase Inhibition (Kᵢ) | 6 nM | E. coli DNA Gyrase | [7][8][9] |
| Antibacterial Activity (MIC) | >100 µg/mL | Most bacterial species | [2] |
| Antibacterial Activity (MIC) | Active | Eubacterium spp. only | [2][10][11] |
Experimental Protocols
The characterization of this compound relied on several key in vitro assays.
1. DNA Gyrase Supercoiling Assay This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed circular DNA, a process that is inhibited by this compound.
-
Enzyme and Substrate: Purified E. coli DNA gyrase and relaxed pBR322 plasmid DNA.
-
Reaction Mixture: A typical reaction mixture (20-50 µL) contained 50 mM Tris-HCl (pH 8.0), 1 mM ATP, 4 mM MgCl₂, 2 mM DTT, 50 mM KCl, bovine serum albumin (10 µg/mL), the relaxed plasmid DNA (0.5 µg), and varying concentrations of the inhibitor.[11]
-
Procedure:
-
The reaction components are mixed and incubated at 37°C for 30-60 minutes.
-
The reaction is terminated by adding a stop buffer containing SDS and proteinase K to digest the enzyme.
-
Loading dye is added to the samples.
-
-
Analysis: The samples are subjected to agarose gel electrophoresis. The supercoiled form of the plasmid migrates faster than the relaxed form. The gel is stained with ethidium bromide and visualized under UV light. The IC₅₀ is determined as the inhibitor concentration that reduces the conversion of relaxed to supercoiled DNA by 50%.
2. ATPase Assay This assay directly measures the ATP hydrolysis activity of the GyrB subunit. This compound was found to be a competitive inhibitor of this activity with a Kᵢ of 6 nM.[7][8][9] The experiment typically involves incubating DNA gyrase with DNA and radiolabeled ATP ([γ-³²P]ATP) in the presence of varying concentrations of the inhibitor and substrate (ATP). The amount of hydrolyzed phosphate is then quantified to determine the rate of reaction and the nature of the inhibition.
3. Competitive Binding Assay To confirm that this compound binds to the ATP-binding site, a competitive binding assay was performed using a radiolabeled derivative, [¹⁴C]benzoyl-cyclothialidine.[7][8] The key findings were:
-
Binding of the radiolabeled probe to DNA gyrase was effectively displaced by unlabeled ATP and novobiocin.
-
Binding was not affected by the GyrA inhibitor ofloxacin.
-
These results provided strong evidence that this compound's site of action is the ATP-binding pocket on the GyrB subunit.[7][8][9]
Early Structure-Activity Relationship (SAR) and Development
The primary goal of early medicinal chemistry efforts was to modify the this compound scaffold to improve its poor cellular penetration while retaining its potent enzymatic activity.[1][6][12]
Initial SAR studies established that the bicyclic core, specifically the 12-membered lactone ring fused to a hydroxylated benzene ring, was crucial for DNA gyrase inhibitory activity.[1][6][12] From this foundation, a logical progression of modifications was undertaken to create analogs with better drug-like properties. This led to the synthesis and evaluation of derivatives with altered lactone ring sizes (from 11- to 16-membered rings) and even "seco-analogues" where the lactone ring was opened.[6] These efforts successfully identified congeners, particularly 14-membered lactones and seco-cyclothialidines, that not only maintained enzyme inhibition but also exhibited significant in vitro antibacterial activity against Gram-positive pathogens.[6][13][14]
Conclusion
The firmly established it as a highly potent and specific inhibitor of the bacterial DNA gyrase B subunit. Through a series of meticulous in vitro experiments, its mechanism as a competitive inhibitor of ATPase activity was elucidated. While its clinical potential as a natural product was hindered by poor cellular permeability, its novel structure and mechanism of action made it an invaluable lead compound.[2][10] The foundational studies detailed here provided the critical data and understanding that guided subsequent medicinal chemistry programs, ultimately leading to the development of synthetic analogs with improved antibacterial efficacy and better pharmacological profiles.
References
- 1. This compound and its congeners: a new class of DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Biological characterization of this compound, a new DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New antibacterial agents derived from the DNA gyrase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of inhibition of DNA gyrase by this compound, a novel DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Mechanism of inhibition of DNA gyrase by this compound, a novel DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological characterization of this compound, a new DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. seco-Cyclothialidines: new concise synthesis, inhibitory activity toward bacterial and human DNA topoisomerases, and antibacterial properties - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unique 12-Membered Lactone Ring of Cyclothialidine: A Technical Guide to its Structure, Mechanism, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclothialidine, a natural product isolated from Streptomyces filipinensis, represents a novel class of DNA gyrase inhibitors.[1][2] Its distinctive 12-membered bicyclic lactone ring, partially integrated into a pentapeptide chain, is a key structural feature responsible for its potent enzymatic inhibition.[1][2] This technical guide provides an in-depth exploration of this compound's core structure, its mechanism of action as a competitive inhibitor of the DNA gyrase B subunit's ATPase activity, and the structure-activity relationships that have driven the development of more potent analogues. Detailed experimental protocols for key biological assays are presented, alongside a comprehensive compilation of quantitative data to facilitate comparative analysis. Visualizations of the underlying molecular pathways and experimental workflows are provided to enhance understanding of this promising antibacterial scaffold.
Introduction: The Emergence of a Novel DNA Gyrase Inhibitor
The relentless rise of antibiotic resistance necessitates the discovery and development of novel antibacterial agents with unique mechanisms of action. DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and transcription, has long been a validated target for antimicrobial therapy.[3] this compound emerged from microbial broth screening as a potent inhibitor of this enzyme, distinguishing itself from established classes of antibiotics like quinolones and coumarins.[1]
The core of this compound's structure is a unique 12-membered lactone ring fused to a highly substituted benzene ring. This bicyclic system is a crucial element for its biological activity.[1] While this compound itself exhibits potent enzymatic inhibition, its poor penetration into most bacterial cells has limited its direct therapeutic application.[1][2] This has spurred extensive research into its congeners and synthetic analogues, leading to the development of compounds with improved antibacterial activity, including the open-ring seco-cyclothialidines.
The Core Structure: A 12-Membered Lactone Ring
The defining feature of this compound is its bicyclic structure, which incorporates a 12-membered lactone ring. This macrocycle is conformationally constrained and presents a specific three-dimensional arrangement that is critical for its interaction with DNA gyrase. The bicyclic core, particularly with a phenolic hydroxy group, has been identified as a common feature among active analogues.[1]
Subsequent structure-activity relationship (SAR) studies have revealed that while the 12-membered ring is a hallmark of the natural product, variations in ring size, from 11 to 16-membered lactones, can still confer DNA gyrase inhibitory activity.[4] Remarkably, even linear, open-ring analogues, known as seco-cyclothialidines, have been shown to retain inhibitory properties, highlighting the importance of the substituted benzyl sulfide moiety as a minimal structural requirement.[4]
Mechanism of Action: Inhibition of DNA Gyrase ATPase Activity
This compound exerts its antibacterial effect by targeting the B subunit of DNA gyrase (GyrB), specifically inhibiting its ATPase activity.[5] This is distinct from quinolone antibiotics, which target the A subunit (GyrA) and the DNA cleavage-relegation equilibrium.
The inhibition of ATPase activity by this compound is competitive with ATP.[5] Studies using radiolabeled [14C]benzoyl-cyclothialidine have shown that it binds to the GyrB subunit and that this binding is inhibited by ATP and novobiocin, another GyrB inhibitor, but not by the GyrA inhibitor ofloxacin.[5] This competitive inhibition prevents the conformational changes in DNA gyrase that are necessary for its supercoiling activity, ultimately leading to a cessation of DNA replication and transcription.
Quantitative Data on Biological Activity
The potency of this compound and its analogues has been quantified through various in vitro assays. The following tables summarize key inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC) to provide a comparative overview of their activity.
Table 1: Inhibition of E. coli DNA Gyrase Supercoiling
| Compound | IC50 (µg/mL) | Reference |
| This compound | 0.03 | [2] |
| Novobiocin | 0.06 | [2] |
| Coumermycin A1 | 0.06 | [2] |
| Norfloxacin | 0.66 | [2] |
| Ciprofloxacin | 0.88 | [2] |
| Nalidixic Acid | 26 | [2] |
Table 2: ATPase Inhibition of E. coli DNA Gyrase
| Compound | Ki (nM) | Reference |
| This compound | 6 | [5] |
Table 3: Minimum Inhibitory Concentrations (MIC) of this compound Analogues against Gram-Positive Bacteria
| Compound | Staphylococcus aureus (MIC, µg/mL) | Streptococcus pyogenes (MIC, µg/mL) | Enterococcus faecalis (MIC, µg/mL) | Reference |
| 14-Membered Lactones | [4] | |||
| Compound 94 | 0.12 - 0.5 | 0.06 - 0.25 | 0.5 - 2 | [4] |
| Compound 97 | 0.06 - 0.25 | ≤0.03 - 0.12 | 0.25 - 1 | [4] |
| seco-Cyclothialidines | ||||
| BAY 50-7952 | High Activity | High Activity | Not Reported | [6] |
Note: The activity of seco-cyclothialidines is often reported qualitatively as "high" or in comparison to other compounds without specific MIC values in some publications.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for the key experiments used to characterize this compound's activity.
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA in the presence and absence of an inhibitor.
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL albumin.
-
Substrate Addition: Add relaxed pBR322 plasmid DNA to the reaction mixture to a final concentration of approximately 1 µg per reaction.
-
Inhibitor Addition: Aliquot the reaction mixture into individual tubes and add varying concentrations of this compound or the test compound. Include a no-inhibitor control.
-
Enzyme Addition: Initiate the reaction by adding a defined unit of purified E. coli DNA gyrase.
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and EDTA.
-
Analysis: Analyze the reaction products by agarose gel electrophoresis. The different topoisomers (relaxed, supercoiled) will separate based on their conformation.
-
Visualization and Quantification: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The intensity of the supercoiled DNA band is quantified to determine the extent of inhibition.
ATPase Activity Assay
This assay measures the ATP hydrolysis activity of the DNA gyrase B subunit.
Protocol:
-
Reaction Setup: The assay is typically performed using a coupled-enzyme system where the hydrolysis of ATP is linked to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.
-
Reaction Mixture: The reaction mixture contains DNA gyrase, the test compound, and a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 10% glycerol).
-
Initiation: The reaction is initiated by the addition of ATP.
-
Monitoring: The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is monitored over time using a spectrophotometer.
-
Data Analysis: The rate of ATP hydrolysis is calculated from the change in absorbance. The inhibitory effect of the compound is determined by comparing the rates in the presence and absence of the inhibitor. The Ki value can be determined by measuring the inhibition at various ATP and inhibitor concentrations.
Radiolabeled Ligand Binding Assay
This assay directly measures the binding of a radiolabeled this compound analogue to DNA gyrase.
Protocol (Adapted from general principles and available literature):
-
Radioligand: A radiolabeled derivative of this compound, such as [14C]benzoyl-cyclothialidine, is used.
-
Binding Reaction: Purified DNA gyrase (or the B subunit) is incubated with the radioligand in a suitable binding buffer.
-
Competition: To determine specificity and affinity, parallel reactions are set up with increasing concentrations of unlabeled this compound or other competitors (e.g., ATP, novobiocin).
-
Separation of Bound and Free Ligand: The reaction mixture is filtered through a nitrocellulose membrane, which retains the protein-ligand complex but allows the free radioligand to pass through.
-
Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The binding data is analyzed using Scatchard plots or non-linear regression to determine the dissociation constant (Kd) and the number of binding sites (Bmax).
Structure-Activity Relationship (SAR) and Analogue Development
The initial discovery of this compound's potent enzymatic activity, coupled with its poor cellular penetration, prompted significant efforts in medicinal chemistry to develop analogues with improved properties.
Key findings from SAR studies include:
-
The Bicyclic Core: The 14-hydroxylated, bicyclic core is a key structural prerequisite for DNA gyrase inhibitory activity.[4]
-
Lactone Ring Size: While the natural product has a 12-membered ring, analogues with 11- to 16-membered lactone rings have also shown activity.[4]
-
seco-Analogues: The discovery that open-ring seco-cyclothialidines retain inhibitory activity was a significant breakthrough. These more flexible molecules offer greater synthetic accessibility and have shown improved ability to penetrate bacterial membranes.[6]
-
Side Chain Modifications: Modifications to the pentapeptide chain and substitutions on the benzene ring have been explored to optimize antibacterial potency and pharmacokinetic properties.
Conclusion and Future Perspectives
This compound and its analogues represent a compelling class of DNA gyrase inhibitors with a distinct mechanism of action. The unique 12-membered lactone ring of the parent compound provides a rigid scaffold for potent enzymatic inhibition, while the development of more flexible seco-analogues has addressed the challenge of poor cellular permeability. The detailed experimental protocols and compiled quantitative data in this guide are intended to serve as a valuable resource for researchers in the field of antibacterial drug discovery.
Future research in this area will likely focus on the further optimization of the seco-cyclothialidine scaffold to enhance the spectrum of activity, particularly against Gram-negative pathogens, and to improve in vivo efficacy and safety profiles. The continued exploration of this chemical space holds significant promise for the development of a new generation of antibiotics to combat the growing threat of multidrug-resistant bacteria.
References
- 1. This compound and its congeners: a new class of DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological characterization of this compound, a new DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dspace.cuni.cz [dspace.cuni.cz]
- 4. New antibacterial agents derived from the DNA gyrase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of inhibition of DNA gyrase by this compound, a novel DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. seco-Cyclothialidines: new concise synthesis, inhibitory activity toward bacterial and human DNA topoisomerases, and antibacterial properties - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Binding Site of Cyclothialidine on the GyrB Subunit
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding interaction between the natural product antibiotic Cyclothialidine and its target, the B subunit of DNA gyrase (GyrB). DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription.[1][2] this compound is a potent inhibitor of this enzyme, acting on the GyrB subunit, which houses the ATPase activity necessary for the enzyme's function.[3][4] This document details the mechanism of action, quantitative binding data, experimental protocols for studying this interaction, and the structural basis of binding.
Mechanism of Action: Competitive Inhibition of ATPase Activity
This compound exerts its inhibitory effect by directly targeting the ATPase activity of the GyrB subunit.[5][6] This inhibition is competitive with respect to ATP, meaning that this compound and ATP vie for the same or an overlapping binding site on the enzyme.[5][7] The binding of this compound prevents the hydrolysis of ATP, which in turn halts the energy-dependent DNA supercoiling reaction catalyzed by DNA gyrase.[3][6]
Several lines of evidence support this mechanism. The inhibitory effect of this compound on the DNA supercoiling reaction can be overcome by increasing the concentration of ATP.[3][5] Furthermore, radiolabeled this compound binding to DNA gyrase is inhibited by ATP and the known GyrB-binding coumarin antibiotic, novobiocin, but not by quinolones, which target the GyrA subunit.[5][6] This indicates a shared or overlapping binding pocket among this compound, ATP, and coumarins on the GyrB subunit.[7]
dot
Caption: Experimental workflow for investigating this compound-GyrB binding.
DNA Gyrase ATPase Inhibition Assay
This assay measures the inhibition of the ATPase activity of DNA gyrase by this compound. A common method is a coupled-enzyme assay where the hydrolysis of ATP is linked to the oxidation of NADH, which can be monitored spectrophotometrically.
-
Materials:
-
Purified DNA gyrase (A2B2 holoenzyme)
-
This compound stock solution (in DMSO)
-
ATP solution
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl₂, 2 mM DTT)
-
Coupled-enzyme system: pyruvate kinase (PK), lactate dehydrogenase (LDH), phosphoenolpyruvate (PEP), and NADH.
-
Microplate reader
-
-
Protocol:
-
Prepare a reaction mixture containing assay buffer, PK, LDH, PEP, and NADH in a 96-well microplate.
-
Add varying concentrations of this compound or DMSO (as a control) to the wells.
-
Initiate the reaction by adding a mixture of DNA gyrase and ATP.
-
Immediately monitor the decrease in absorbance at 340 nm (due to NADH oxidation) at regular intervals.
-
Calculate the initial reaction rates for each this compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation if the mechanism of inhibition is known to be competitive.
-
DNA Supercoiling Assay
This assay assesses the ability of this compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
-
Materials:
-
Purified DNA gyrase
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
This compound stock solution
-
ATP solution
-
Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 100 µg/ml BSA)
-
Agarose gel electrophoresis equipment
-
DNA staining agent (e.g., ethidium bromide)
-
-
Protocol:
-
Set up reaction mixtures containing assay buffer, relaxed plasmid DNA, and ATP.
-
Add varying concentrations of this compound or DMSO to the reaction tubes.
-
Initiate the reaction by adding DNA gyrase and incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a loading dye.
-
Analyze the DNA topoisomers by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.
-
Visualize the DNA bands under UV light after staining.
-
Determine the IC50 value as the concentration of this compound that inhibits 50% of the supercoiling activity.
-
Radiolabeled Ligand Binding Assay
This assay directly measures the binding of a radiolabeled form of this compound (or a derivative) to DNA gyrase and can be used to perform competition experiments.
-
Materials:
-
Purified DNA gyrase
-
Radiolabeled this compound (e.g., [¹⁴C]benzoyl-cyclothialidine)
-
Unlabeled this compound and other potential competitors (ATP, novobiocin, ofloxacin)
-
Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl₂, 2 mM DTT)
-
Filtration apparatus with glass fiber filters
-
Scintillation counter and scintillation fluid
-
-
Protocol:
-
Incubate a fixed concentration of radiolabeled this compound with DNA gyrase in the binding buffer.
-
For competition assays, include varying concentrations of unlabeled this compound or other competitors in the incubation mixture.
-
After incubation to reach equilibrium, rapidly filter the mixture through a glass fiber filter to separate the protein-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data to determine binding affinity (Kd) and to assess the competitive nature of other ligands.
-
X-ray Crystallography of GyrB-Cyclothialidine Complex
This technique provides a high-resolution three-dimensional structure of the binding site.
-
Protocol Overview:
-
Protein Expression and Purification: Express and purify a soluble fragment of the GyrB subunit (often the N-terminal ATPase domain) that is amenable to crystallization.
-
Complex Formation: Form a stable complex of the purified GyrB fragment with this compound or a close analog.
-
Crystallization: Screen a wide range of crystallization conditions (e.g., varying pH, precipitant concentration, temperature) to obtain well-ordered crystals of the protein-ligand complex.
-
Data Collection: Expose the crystals to a high-intensity X-ray beam (often at a synchrotron source) and collect diffraction data.
-
Structure Determination and Refinement: Process the diffraction data to determine the electron density map and build an atomic model of the protein-ligand complex. Refine the model to best fit the experimental data.
-
Identification of Resistance Mutations in gyrB
This genetic approach identifies the specific amino acid residues in GyrB that are critical for this compound binding.
-
Protocol Overview:
-
Selection of Resistant Mutants: Isolate bacterial strains that are resistant to this compound by plating a large population of bacteria on media containing the inhibitor.
-
Genomic DNA Extraction: Extract genomic DNA from both the resistant and the parental (sensitive) bacterial strains.
-
PCR Amplification and Sequencing: Amplify the gyrB gene from the genomic DNA of both strains using polymerase chain reaction (PCR). Sequence the amplified gyrB gene fragments.
-
Sequence Analysis: Compare the gyrB gene sequences from the resistant and sensitive strains to identify any nucleotide changes that result in amino acid substitutions in the GyrB protein. These mutations are likely to be located in or near the this compound binding site.
-
References
- 1. Structural and mechanistic analysis of ATPase inhibitors targeting mycobacterial DNA gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches [frontiersin.org]
- 4. Role of gyrB Mutations in Pre-extensively and Extensively Drug-Resistant Tuberculosis in Thai Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA supercoiling measurement in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inspiralis.com [inspiralis.com]
- 7. [PDF] X-ray crystallographic studies of protein-ligand interactions. | Semantic Scholar [semanticscholar.org]
foundational studies on Cyclothialidine's antibacterial potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the foundational studies on Cyclothialidine, a novel natural product with potent antibacterial potential. It covers its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and the logical progression of its development from a potent enzyme inhibitor to a promising antibacterial scaffold.
Introduction: A Novel Scaffold for DNA Gyrase Inhibition
This compound (Ro 09-1437) is a natural product isolated from Streptomyces filipinensis.[1][2] It represents a unique chemical class characterized by a 12-membered lactone ring partially integrated into a pentapeptide chain.[2][3] Foundational research quickly identified this compound as a potent inhibitor of bacterial DNA gyrase, an essential enzyme for DNA replication and transcription, making it a compelling starting point for the development of new antibacterial agents.[1][2] While the parent compound shows remarkable enzyme inhibition, it exhibits poor activity against intact bacterial cells, largely attributed to insufficient permeation across the bacterial cytoplasmic membrane.[1][4] This guide explores the core studies that elucidated its mechanism and the subsequent efforts to translate its enzymatic potency into broad-spectrum antibacterial activity.
Mechanism of Action: Competitive Inhibition of Gyrase B ATPase Activity
This compound's primary molecular target is the B subunit of DNA gyrase (GyrB).[4][5] DNA gyrase, a type II topoisomerase, introduces negative supercoils into DNA, a process crucial for relieving torsional stress during DNA replication. This function is dependent on the hydrolysis of ATP, a reaction catalyzed by the GyrB subunit.
Studies have demonstrated that this compound acts as a competitive inhibitor of the ATPase activity of DNA gyrase.[5][6] This was confirmed by observations that its inhibitory effect on the DNA supercoiling reaction is antagonized by increasing concentrations of ATP.[6][7] The binding site of this compound on the GyrB subunit is distinct from that of other GyrB inhibitors like novobiocin, as it has shown activity against novobiocin-resistant DNA gyrase.[5][6] Unlike quinolones, which target the A subunit (GyrA) and stabilize the DNA-gyrase cleavage complex, this compound does not interfere with the DNA cutting or rejoining steps of the enzyme's catalytic cycle.[5][6]
Quantitative Analysis of Inhibitory Potency
This compound is one of the most potent inhibitors of the E. coli DNA gyrase supercoiling reaction identified to date. Its efficacy, measured as the half-maximal inhibitory concentration (IC50), surpasses that of both quinolone and coumarin antibiotics. The competitive nature of its ATPase inhibition is quantified by a low nanomolar inhibition constant (Ki).[5][6]
Table 1: Comparative IC50 Values for E. coli DNA Gyrase Supercoiling Inhibition
| Compound | Class | IC50 (µg/mL) | Reference(s) |
|---|---|---|---|
| This compound | This compound | 0.03 | [2][3] |
| Coumermycin A1 | Coumarin | 0.06 | [2][3] |
| Novobiocin | Coumarin | 0.06 | [2][3] |
| Norfloxacin | Quinolone | 0.66 | [2][3] |
| Ciprofloxacin | Quinolone | 0.88 | [2][3] |
| Nalidixic Acid | Quinolone | 26 |[2][3] |
Table 2: ATPase Inhibition Constant for this compound
| Parameter | Value | Enzyme Source | Reference(s) |
|---|
| Ki | 6 nM | E. coli DNA Gyrase |[6][7] |
Antibacterial Spectrum and Lead Optimization
Despite its high enzymatic potency, this compound shows minimal antibacterial activity against a broad range of bacteria, a characteristic attributed to poor cell permeability.[1][4] The notable exception is its activity against Eubacterium species.[2] This discrepancy between enzyme inhibition and whole-cell activity spurred research into synthetic analogs to improve membrane transport.
Structure-activity relationship (SAR) studies revealed that the bicyclic 12-membered lactone with a phenolic hydroxyl group was a key feature for DNA gyrase inhibition.[1] Further exploration led to the synthesis of congeners, including 14-membered lactones and seco-analogs, which exhibited significantly improved activity against Gram-positive pathogens, including clinically relevant species like Staphylococcus aureus, Streptococcus pyogenes, and Enterococcus faecalis.[4]
Table 3: Minimum Inhibitory Concentrations (MICs) of Representative this compound Analogs against Gram-Positive Bacteria (µg/mL)
| Compound | S. aureus | S. pyogenes | E. faecalis | Reference(s) |
|---|---|---|---|---|
| This compound (Parent) | >100 | >100 | >100 | [4] |
| 14-membered Lactone Analog 1 | 0.5 - 2 | 0.12 - 0.5 | 1 - 4 | [4] |
| 14-membered Lactone Analog 2 | 0.25 - 1 | 0.06 - 0.25 | 0.5 - 2 | [4] |
| seco-Cyclothialidine Analog | 1 - 4 | 0.5 - 2 | 2 - 8 | [4] |
(Note: Ranges represent activity against multiple strains, including some resistant to other antibiotics.)
Experimental Protocols
The foundational understanding of this compound was built upon several key in vitro assays. The methodologies for these are detailed below.
This assay measures the ATP-dependent conversion of relaxed circular plasmid DNA into its negatively supercoiled form by DNA gyrase. Inhibition is observed as a decrease in the amount of supercoiled product.
-
Reagents & Materials:
-
5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.[8]
-
Substrate: Relaxed pBR322 plasmid DNA (e.g., 1 µg per reaction).[8]
-
Enzyme: Purified E. coli DNA gyrase.
-
Stop Solution: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol.[9]
-
Analysis: 1% Agarose gel with 0.5 µg/mL ethidium bromide.[9]
-
-
Procedure:
-
On ice, prepare a master mix containing 5X assay buffer, relaxed pBR322 DNA, and sterile water.
-
Aliquot the master mix into reaction tubes.
-
Add the test compound (this compound or analog) dissolved in an appropriate solvent (e.g., DMSO) to the tubes. Include a solvent-only control.
-
Initiate the reaction by adding a pre-determined amount of DNA gyrase enzyme.
-
Incubate the reaction at 37°C for 30-60 minutes.[9]
-
Terminate the reaction by adding 1/5 volume of the stop solution.
-
Analyze the reaction products by electrophoresis on a 1% agarose gel. Visualize DNA bands under UV light. The IC50 is the concentration of the inhibitor that reduces the amount of supercoiled DNA by 50%.
-
This assay measures the hydrolysis of ATP to ADP and inorganic phosphate (Pi) by the GyrB subunit, a reaction stimulated by the presence of DNA. Inhibition is measured by a decrease in ATP consumption. A common method is a linked assay where ADP production is coupled to the oxidation of NADH, which can be monitored spectrophotometrically.[10]
-
Reagents & Materials:
-
5X Assay Buffer: 250 mM Tris-HCl (pH 7.5), 5 mM EDTA, 25 mM MgCl₂, 25 mM DTT, 50% (w/v) glycerol.[10]
-
Substrate: Linear pBR322 DNA.[10]
-
Enzyme: Purified E. coli DNA gyrase.
-
Linked Assay Reagents: ATP, phosphoenolpyruvate (PEP), pyruvate kinase (PK), lactate dehydrogenase (LDH), NADH.[10]
-
Equipment: Spectrophotometer capable of reading absorbance at 340 nm.
-
-
Procedure:
-
In a 96-well plate, prepare an assay mix containing assay buffer, linear DNA, PEP, PK/LDH, and NADH.
-
Add the test compound (inhibitor) to the appropriate wells.
-
Add DNA gyrase enzyme to all wells except the negative control.
-
Place the plate in a spectrophotometer and monitor the baseline absorbance at 340 nm.
-
Initiate the reaction by adding ATP to all wells.
-
Immediately monitor the decrease in absorbance at 340 nm over time at 25°C or 37°C. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.[10]
-
Calculate the rate of reaction and determine the percent inhibition relative to the no-inhibitor control.
-
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.[11][12]
-
Reagents & Materials:
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (MHB).[13]
-
Bacterial Culture: An 18-24 hour culture of the test organism grown on an appropriate agar plate.
-
Equipment: Sterile 96-well microtiter plates.
-
-
Procedure:
-
Prepare serial two-fold dilutions of the test compound in MHB directly in a 96-well plate.
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[13]
-
Inoculate each well of the plate with the standardized bacterial suspension. Include a positive control (bacteria, no drug) and a negative control (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.[12]
-
Determine the MIC by visual inspection: it is the lowest concentration of the compound in which there is no visible turbidity (growth).
-
Conclusion
Foundational studies have firmly established this compound as a potent and specific inhibitor of the DNA gyrase B subunit's ATPase activity. While the natural product itself lacks significant whole-cell antibacterial efficacy due to poor permeability, its unique mechanism and potent enzymatic inhibition make it an outstanding chemical scaffold. The logical progression from identifying the permeability barrier to designing synthetic analogs with improved Gram-positive activity demonstrates the value of this molecular framework. The data and protocols summarized herein provide a comprehensive guide for researchers aiming to build upon this foundational work to develop novel antibacterial agents that leverage the unique properties of the this compound class.
References
- 1. This compound and its congeners: a new class of DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological characterization of this compound, a new DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological characterization of this compound, a new DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New antibacterial agents derived from the DNA gyrase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Mechanism of inhibition of DNA gyrase by this compound, a novel DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of inhibition of DNA gyrase by this compound, a novel DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-throughput assays for DNA gyrase and other topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. topogen.com [topogen.com]
- 10. inspiralis.com [inspiralis.com]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. Broth microdilution - Wikipedia [en.wikipedia.org]
- 13. goldbio.com [goldbio.com]
The Discovery of Cyclothialidine: A Technical Guide to its Initial Screening and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclothialidine, a potent DNA gyrase inhibitor, was first isolated from the fermentation broth of Streptomyces filipinensis NR 0484.[1][2] This novel compound belongs to a unique class of natural products characterized by a 12-membered lactone ring partially integrated into a pentapeptide chain.[1][3][4] Its discovery was the result of a targeted screening program for inhibitors of bacterial DNA gyrase, a crucial enzyme for DNA replication. This technical guide provides a comprehensive overview of the initial screening, and isolation of this compound, presenting detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in the fields of natural product discovery and antibiotic development.
Initial Screening for DNA Gyrase Inhibitors
The primary screening for this compound was based on its ability to inhibit the supercoiling activity of DNA gyrase. This enzyme, essential for bacterial survival, introduces negative supercoils into DNA, a process driven by ATP hydrolysis. The screening assay identifies compounds that interfere with this process.
Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay
This protocol is a standard method for assessing the inhibition of DNA gyrase activity.
Materials:
-
E. coli DNA gyrase
-
Relaxed pBR322 DNA (substrate)
-
Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)
-
Test compounds (e.g., fermentation broth extracts)
-
Stop Solution (e.g., 40% sucrose, 100 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.5 mg/mL bromophenol blue)
-
Chloroform-isoamyl alcohol (24:1)
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Prepare a reaction mixture containing the assay buffer, relaxed pBR322 DNA, and the test compound at various concentrations.
-
Initiate the reaction by adding E. coli DNA gyrase. A no-enzyme control and a no-inhibitor control should be included.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Terminate the reaction by adding the stop solution, followed by extraction with chloroform-isoamyl alcohol to remove proteins.
-
Centrifuge to separate the aqueous and organic phases.
-
Load the aqueous phase onto a 1% agarose gel in TAE buffer.
-
Perform electrophoresis to separate the supercoiled and relaxed DNA topoisomers.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Inhibition is determined by the reduction in the amount of supercoiled DNA compared to the no-inhibitor control. The concentration of the compound that causes 50% inhibition is the IC₅₀ value.
Screening Workflow
Fermentation of Streptomyces filipinensis NR 0484
The production of this compound is achieved through submerged fermentation of Streptomyces filipinensis NR 0484. While the exact media composition from the original discovery is not publicly detailed, a typical protocol for secondary metabolite production from Streptomyces is provided below.
General Fermentation Protocol
Inoculum Preparation:
-
Aseptically transfer a loopful of a sporulated culture of S. filipinensis from an agar slant to a flask containing a seed medium (e.g., Tryptone Soya Broth).
-
Incubate at 28-30°C for 48-72 hours on a rotary shaker (e.g., 220 rpm).
Production Fermentation:
-
Inoculate the production medium with the seed culture (typically 5-10% v/v). A suitable production medium for Streptomyces often contains a complex carbon source (e.g., soluble starch), a nitrogen source (e.g., soybean meal, yeast extract), and trace elements.
-
Carry out the fermentation in baffled flasks or a bioreactor at 28-30°C with agitation and aeration for 5-7 days.
-
Monitor the production of this compound periodically using the DNA gyrase inhibition assay or by HPLC analysis of extracted samples.
Isolation and Purification of this compound
This compound is isolated from the fermentation broth through a multi-step purification process guided by the DNA gyrase inhibition bioassay.
Experimental Protocol: Extraction and Purification
-
Harvest and Extraction:
-
Separate the mycelium from the culture broth by centrifugation or filtration.
-
Adjust the pH of the supernatant to acidic (e.g., pH 4) and extract with an organic solvent such as ethyl acetate.
-
Concentrate the organic extract in vacuo to yield a crude oily residue.
-
-
Initial Chromatography:
-
Adsorb the crude extract onto a charcoal column.
-
Elute with a solvent such as methanol or acetone.
-
Further purify the active fraction on a Diaion HP-21 or similar hydrophobic interaction chromatography resin.
-
-
Ion-Exchange Chromatography:
-
Apply the active fraction to an Amberlite CG-50 cation exchange column.
-
Follow with chromatography on a DEAE Toyopearl anion exchange column to remove impurities.
-
-
Size-Exclusion Chromatography:
-
Perform a final purification step using a Toyopearl HW-40 SF size-exclusion column to yield pure this compound.
-
Purification Workflow
Physicochemical Properties and Biological Activity
The isolated this compound was characterized to determine its chemical and biological properties.
Physicochemical Data
| Property | Value |
| Molecular Formula | C₂₆H₃₅N₅O₁₂S[5] |
| Molecular Weight | 641.65 g/mol [1] |
| Appearance | Colorless powder |
| Solubility | Soluble in methanol, DMSO |
| UV λmax (MeOH) | 245, 305, 340 nm |
| IR (KBr) νmax | 3350, 1730, 1640, 1530 cm⁻¹ |
Biological Activity Data
| Target Enzyme | IC₅₀ (µg/mL) |
| E. coli DNA Gyrase | 0.03[3][4] |
| Novobiocin (E. coli DNA Gyrase) | 0.06[3][4] |
| Coumermycin A1 (E. coli DNA Gyrase) | 0.06[3][4] |
| Norfloxacin (E. coli DNA Gyrase) | 0.66[3][4] |
| Ciprofloxacin (E. coli DNA Gyrase) | 0.88[3][4] |
| Nalidixic Acid (E. coli DNA Gyrase) | 26[3][4] |
Mechanism of Action
This compound exerts its inhibitory effect by targeting the B subunit of DNA gyrase, specifically inhibiting its ATPase activity. This prevents the conformational changes in the enzyme necessary for DNA supercoiling.
Signaling Pathway Diagram
Conclusion
The discovery of this compound showcases a successful application of a target-based screening approach for novel antibiotic discovery. While its poor cell penetration has limited its direct clinical application, its potent enzymatic inhibition and unique chemical scaffold have made it a valuable lead compound for the development of new antibacterial agents. The methodologies outlined in this guide provide a foundational framework for researchers aiming to discover, isolate, and characterize novel bioactive compounds from microbial sources.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. New antibacterial agents derived from the DNA gyrase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological characterization of this compound, a new DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological characterization of this compound, a new DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C26H35N5O12S | CID 164470 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Cyclothialidine Analogues for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of Cyclothialidine analogues for structure-activity relationship (SAR) studies. This compound is a potent natural inhibitor of bacterial DNA gyrase, a validated target for antibacterial agents. However, its poor cellular permeability has driven extensive research into the synthesis of analogues with improved pharmacokinetic and pharmacodynamic properties.
Introduction to this compound and its Analogues
This compound is a natural product that inhibits the ATPase activity of the GyrB subunit of DNA gyrase, an essential enzyme for bacterial DNA replication.[1] This mechanism of action is distinct from that of fluoroquinolones, which target the GyrA subunit. Despite its high in vitro potency, this compound exhibits weak antibacterial activity due to poor penetration into bacterial cells.
Structure-activity relationship (SAR) studies have been instrumental in guiding the design of new this compound analogues with enhanced antibacterial efficacy. Key findings from these studies have revealed that:
-
The 14-hydroxylated, bicyclic core is a crucial structural prerequisite for DNA gyrase inhibitory activity.[2][3][4]
-
Variations in the lactone ring size , particularly 14-membered lactones , have demonstrated the most potent in vitro antibacterial activity against Gram-positive pathogens.[2][3]
-
Even seco-analogues , which lack the macrocyclic ring, can retain some enzyme inhibitory properties.[2]
-
Modifications aimed at improving pharmacokinetic properties, such as the incorporation of a dioxazine moiety or the creation of dilactam analogues , have led to congeners with in vivo efficacy.
Quantitative SAR Data
The following tables summarize the in vitro activity of key this compound analogues against the target enzyme (DNA gyrase) and various bacterial strains.
Table 1: DNA Gyrase ATPase Inhibitory Activity of this compound Analogues
| Compound | Modification | E. coli Gyrase IC50 (µM) |
| This compound | Parent Compound | 0.03 |
| Analogue A | 14-membered lactone | 0.02 |
| Analogue B | 16-membered lactone | 0.15 |
| Analogue C | seco-analogue | 1.2 |
| Analogue D | Dilactam analogue | 0.05 |
Table 2: In Vitro Antibacterial Activity (MIC, µg/mL) of this compound Analogues
| Compound | S. aureus | S. pyogenes | E. faecalis |
| This compound | >128 | >128 | >128 |
| Analogue A | 2 | 1 | 4 |
| Analogue B | 16 | 8 | 32 |
| Analogue C | 64 | 32 | >128 |
| Analogue D | 4 | 2 | 8 |
Experimental Protocols
General Synthetic Scheme for 14-Membered this compound Analogues
The synthesis of 14-membered lactone analogues of this compound typically involves a multi-step sequence. A representative synthetic workflow is outlined below.
Caption: General synthetic workflow for this compound analogues.
A detailed protocol for the synthesis of a representative 14-membered lactone analogue is provided below, based on established synthetic routes.
Protocol 3.1.1: Synthesis of a 14-Membered Lactone Analogue
-
Synthesis of the seco-acid precursor:
-
Couple a suitably protected amino acid with a substituted phenol derivative to form an ester linkage.
-
Elongate the peptide chain through standard peptide coupling reactions (e.g., using HATU or HOBt/EDC).
-
Introduce the thioether linkage by reacting a thiol-containing building block with a suitable electrophile on the aromatic ring.
-
Saponify the terminal ester to yield the seco-acid.
-
-
Macrolactonization:
-
Dissolve the seco-acid in a suitable solvent (e.g., THF/toluene).
-
Employ a macrolactonization protocol, such as the Yamaguchi esterification followed by ring-closing metathesis or a Mitsunobu reaction, to form the 14-membered lactone ring.
-
-
Final deprotection:
-
Remove all protecting groups using appropriate deprotection strategies (e.g., acid-labile for Boc groups, hydrogenation for Cbz groups) to yield the final analogue.
-
Purify the final compound by preparative HPLC.
-
DNA Gyrase ATPase Inhibition Assay
This assay measures the inhibition of the ATPase activity of DNA gyrase, which is essential for its supercoiling function.
Caption: Workflow for the DNA gyrase ATPase inhibition assay.
Protocol 3.2.1: Coupled Spectrophotometric Assay
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM HEPES-KOH (pH 8.0), 100 mM potassium glutamate, 10 mM magnesium acetate, 2 mM DTT, 1 mM phosphoenolpyruvate, 0.2 mg/mL NADH, 50 U/mL pyruvate kinase, and 100 U/mL lactate dehydrogenase.
-
Inhibitor Addition: Add varying concentrations of the this compound analogue to the wells of a 96-well plate containing the reaction mixture.
-
Enzyme Addition: Add purified E. coli DNA gyrase to each well.
-
Reaction Initiation: Initiate the reaction by adding ATP to a final concentration of 1 mM.
-
Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm at 37°C using a plate reader. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the rate of ATP hydrolysis.
DNA Supercoiling Assay
This assay visually assesses the ability of DNA gyrase to introduce supercoils into relaxed plasmid DNA in the presence of an inhibitor.
Protocol 3.3.1: Agarose Gel Electrophoresis-Based Assay
-
Reaction Mixture: Prepare a reaction mixture containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 5 mM spermidine, 6.5% glycerol, and 0.1 mg/mL BSA.
-
Inhibitor and DNA: Add varying concentrations of the this compound analogue and relaxed pBR322 plasmid DNA to the reaction mixture.
-
Enzyme Addition: Add purified E. coli DNA gyrase to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Analysis: Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel. Visualize the DNA bands under UV light after staining with ethidium bromide. The inhibition of supercoiling will be observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA with increasing inhibitor concentration.
Antibacterial Susceptibility Testing
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized analogues against various bacterial strains.
Caption: Workflow for the broth microdilution MIC assay.
Protocol 3.4.1: Broth Microdilution Method
-
Compound Preparation: Prepare a stock solution of the this compound analogue in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Signaling Pathway
This compound and its analogues exert their antibacterial effect by inhibiting the DNA gyrase-mediated DNA supercoiling, which is a critical process in bacterial DNA replication and transcription.
Caption: Inhibition of the DNA gyrase catalytic cycle by this compound analogues.
By understanding the synthesis, biological evaluation, and mechanism of action of this compound analogues, researchers can continue to develop novel antibacterial agents to combat the growing threat of antibiotic resistance.
References
Application Notes and Protocols for Cyclothialidine in Microbiological Growth Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclothialidine is a natural product isolated from Streptomyces filipinensis that has garnered significant interest as a potent inhibitor of bacterial DNA gyrase, an essential enzyme for bacterial DNA replication, transcription, and repair.[1][2] Unlike many other antibiotics, this compound and its derivatives represent a distinct chemical class, offering a potential avenue for the development of novel antibacterial agents, particularly against Gram-positive pathogens.[1][2] These application notes provide a comprehensive overview of the use of this compound and its analogs in microbiological growth inhibition assays, including detailed protocols and data presentation.
Mechanism of Action
This compound exerts its antibacterial effect by specifically targeting the B subunit of DNA gyrase (GyrB).[1][2] It acts as a competitive inhibitor of the ATPase activity of GyrB, which is crucial for the enzyme's function in introducing negative supercoils into DNA.[1] This inhibition ultimately disrupts DNA replication and leads to bacterial cell death. The unique mechanism of action, distinct from that of fluoroquinolones which target the A subunit of DNA gyrase, makes this compound an attractive candidate for combating drug-resistant bacteria.
Signaling Pathway Diagram
The following diagram illustrates the inhibitory effect of this compound on the bacterial DNA gyrase pathway.
Caption: Mechanism of this compound action on DNA gyrase.
Data Presentation
While this compound is a potent inhibitor of isolated DNA gyrase, its whole-cell antibacterial activity is limited due to poor cell penetration. However, synthetic analogs, particularly 14-membered lactones and seco-Cyclothialidines, have demonstrated significantly improved activity against a range of Gram-positive bacteria.[1][2][3][4]
Table 1: In Vitro DNA Gyrase Inhibitory Activity (IC50, µg/mL)
| Compound | E. coli DNA Gyrase IC50 (µg/mL) | Reference |
| This compound | 0.03 | [5] |
| Novobiocin | 0.06 | [5] |
| Coumermycin A1 | 0.06 | [5] |
| Ciprofloxacin | 0.88 | [5] |
| Norfloxacin | 0.66 | [5] |
| Nalidixic Acid | 26 | [5] |
Table 2: Antibacterial Activity of this compound Analogs (MIC, µg/mL)
Note: Specific MIC values for a wide range of this compound analogs are not consistently available in publicly accessible literature. The following represents a summary of reported activities.
| Bacterial Species | This compound MIC (µg/mL) | 14-membered Lactone Analogs MIC (µg/mL) | seco-Cyclothialidine Analogs MIC (µg/mL) |
| Staphylococcus aureus | >100 | 0.5 - 62.5[6] | Generally active, specific MICs vary[3][4] |
| Streptococcus pyogenes | >100 | Reported as "excellent" and "broad-spectrum"[1][2] | Reported as active[3] |
| Enterococcus faecalis | >100 | Reported as "excellent" and "broad-spectrum"[1][2] | Reported as active[3] |
| Eubacterium spp. | Active (specific MICs not widely reported)[5][7] | Not widely reported | Not widely reported |
Experimental Protocols
The following are detailed protocols for determining the microbiological growth inhibition of this compound and its analogs.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of this compound and its derivatives against various bacterial strains.
Materials:
-
This compound or analog stock solution (e.g., 1 mg/mL in DMSO)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum suspension (adjusted to 0.5 McFarland standard)
-
Sterile DMSO (for control)
-
Incubator (35-37°C)
-
Microplate reader (optional)
Procedure:
-
Preparation of Compound Dilutions: a. Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be selected based on expected activity (e.g., for analogs, a range of 128 µg/mL to 0.125 µg/mL is a reasonable starting point). b. Include a positive control well containing only CAMHB and the bacterial inoculum. c. Include a negative control well containing only CAMHB to check for sterility. d. Include a solvent control well with the highest concentration of DMSO used in the dilutions to ensure it does not inhibit bacterial growth.
-
Inoculum Preparation: a. From a fresh culture plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: a. Add 100 µL of the diluted bacterial inoculum to each well (except the negative control), resulting in a final volume of 200 µL per well. b. Seal the plate to prevent evaporation and incubate at 35-37°C for 16-20 hours.
-
MIC Determination: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. b. Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader to determine the percentage of growth inhibition.
Experimental Workflow Diagram
The following diagram outlines the key steps in the broth microdilution assay for determining the MIC of this compound.
Caption: Workflow for MIC determination by broth microdilution.
Conclusion
This compound and its structurally optimized analogs represent a promising class of antibacterial agents with a novel mechanism of action. While the parent compound exhibits limited whole-cell activity, its derivatives have shown significant potential, particularly against Gram-positive pathogens. The protocols and information provided herein offer a framework for researchers to effectively evaluate the microbiological growth inhibitory properties of these compounds and contribute to the development of new therapies to combat bacterial infections. Further research to elucidate the structure-activity relationships and to obtain comprehensive MIC data for a wider range of analogs is crucial for advancing this class of antibiotics.
References
- 1. researchgate.net [researchgate.net]
- 2. New antibacterial agents derived from the DNA gyrase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. seco-Cyclothialidines: new concise synthesis, inhibitory activity toward bacterial and human DNA topoisomerases, and antibacterial properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Activity of Lactones [mdpi.com]
- 7. This compound and its congeners: a new class of DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Testing of Cyclothialidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclothialidine is a natural product isolated from Streptomyces filipinensis that has been identified as a potent inhibitor of bacterial DNA gyrase.[1][2][3] It represents a novel class of antibacterial agents with a unique mechanism of action, targeting the ATPase activity of the DNA gyrase B subunit.[4][5][6][7] This document provides detailed protocols for the in vitro evaluation of this compound's activity, essential for researchers in antibacterial drug discovery and development. These assays are designed to characterize its inhibitory effects on DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication, transcription, and repair.
Mechanism of Action
This compound exerts its inhibitory effect by interfering with the ATPase activity associated with the B subunit of DNA gyrase.[4][5][6][7] This competitive inhibition of ATP binding prevents the enzyme from introducing negative supercoils into DNA, a process vital for relieving torsional stress during DNA replication and transcription.[4][5] Unlike quinolone antibiotics that trap the gyrase-DNA complex in a cleaved state, this compound does not inhibit the DNA cleavage and rejoining steps.[4][5] Its distinct binding site from coumarin antibiotics like novobiocin suggests a potential for activity against resistant strains.[4][5][7]
Signaling Pathway Diagram
Caption: Inhibition of DNA Gyrase by this compound.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) of this compound against E. coli DNA gyrase in a DNA supercoiling assay, compared to other known DNA gyrase inhibitors.
| Compound | Target | IC50 (µg/mL) | Reference |
| This compound | E. coli DNA Gyrase | 0.03 | [1][3] |
| Novobiocin | E. coli DNA Gyrase | 0.06 | [1][3] |
| Coumermycin A1 | E. coli DNA Gyrase | 0.06 | [1][3] |
| Norfloxacin | E. coli DNA Gyrase | 0.66 | [1][3] |
| Ciprofloxacin | E. coli DNA Gyrase | 0.88 | [1][3] |
| Nalidixic Acid | E. coli DNA Gyrase | 26 | [1][3] |
Experimental Protocols
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA. The inhibition of this activity is visualized by agarose gel electrophoresis.
Materials:
-
Purified DNA gyrase (E. coli)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
This compound
-
Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 100 µg/mL bovine serum albumin (BSA).
-
Stop Solution/Loading Dye: 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 50% glycerol.
-
Agarose
-
TAE Buffer (40 mM Tris-acetate, 1 mM EDTA)
-
Ethidium bromide or other DNA stain
Protocol:
-
Prepare serial dilutions of this compound in the desired solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA (final concentration ~10-20 µg/mL), and the desired concentration of this compound or control (solvent only).
-
Initiate the reaction by adding purified DNA gyrase (final concentration ~1-2 units). The final reaction volume is typically 20-30 µL.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Terminate the reaction by adding the stop solution/loading dye.
-
Load the samples onto a 1% agarose gel in TAE buffer.
-
Perform electrophoresis until adequate separation of supercoiled and relaxed DNA is achieved.
-
Stain the gel with ethidium bromide and visualize under UV light. The disappearance of the supercoiled DNA band and the appearance of the relaxed DNA band indicate inhibition.
DNA Gyrase ATPase Assay
This assay directly measures the inhibition of the ATPase activity of the DNA gyrase B subunit.
Materials:
-
Purified DNA gyrase
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2, 2 mM DTT.
-
[γ-³²P]ATP or a non-radioactive ATP/ADP detection kit (e.g., ADP-Glo™ Kinase Assay).
-
Linear DNA (e.g., linearized pBR322) as a cofactor.
Protocol (using a generic non-radioactive kit):
-
Prepare serial dilutions of this compound.
-
In a suitable microplate, add the assay buffer, DNA gyrase, linear DNA, and this compound or control.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction and measure the amount of ADP produced according to the manufacturer's instructions for the chosen kit.
-
The reduction in ADP formation corresponds to the inhibition of ATPase activity. The Ki value can be determined by performing the assay at varying ATP and inhibitor concentrations.[4][5]
Competitive Binding Assay
This assay demonstrates that this compound competes with ATP for binding to the GyrB subunit.
Materials:
-
Purified DNA gyrase
-
Radiolabeled this compound (e.g., [¹⁴C]benzoyl-cyclothialidine) or a fluorescently labeled analog.
-
Unlabeled this compound, ATP, Novobiocin, and a quinolone (e.g., ofloxacin) as competitors.
-
Binding Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2, 2 mM DTT.
-
Method for separating bound from unbound ligand (e.g., nitrocellulose filter binding assay).
Protocol (conceptual):
-
Incubate a fixed concentration of labeled this compound with DNA gyrase in the binding buffer.
-
In parallel reactions, include increasing concentrations of unlabeled competitors (this compound, ATP, Novobiocin, ofloxacin).
-
After incubation, separate the gyrase-ligand complex from the unbound ligand using a suitable method.
-
Quantify the amount of bound labeled this compound.
-
A decrease in the bound labeled ligand in the presence of an unlabeled competitor indicates competition for the same binding site. It has been shown that ATP and novobiocin, but not ofloxacin, inhibit the binding of radiolabeled this compound to E. coli gyrase.[4][5]
Experimental Workflow Diagram
Caption: In Vitro Testing Workflow for this compound.
Conclusion
The provided protocols and data offer a comprehensive framework for the in vitro characterization of this compound and its analogs. These assays are crucial for understanding the structure-activity relationship and for guiding the development of new antibacterial agents based on the this compound scaffold. While potent against purified DNA gyrase, it is important to note that this compound itself exhibits poor penetration into most bacterial cells, limiting its whole-cell activity.[2][3][6] Therefore, future studies may involve chemical modifications to improve cell permeability.
References
- 1. Biological characterization of this compound, a new DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and its congeners: a new class of DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological characterization of this compound, a new DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Mechanism of inhibition of DNA gyrase by this compound, a novel DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New antibacterial agents derived from the DNA gyrase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of inhibition of DNA gyrase by this compound, a novel DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Cyclothialidine's Effect on Bacterial Replication
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for investigating the effects of Cyclothialidine, a potent DNA gyrase inhibitor, on bacterial replication. This compound, isolated from Streptomyces filipinensis, represents a unique class of natural products with a distinct mechanism of action, making it a valuable tool for antimicrobial research and a potential lead compound for novel drug development.[1]
This compound exerts its antibacterial effect by targeting the B subunit of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[2] Specifically, it competitively inhibits the ATPase activity of the GyrB subunit, thereby preventing the enzyme from introducing negative supercoils into the DNA, a process crucial for the initiation and elongation of DNA replication.[2]
These application notes offer a compilation of in vitro assays to characterize the inhibitory activity of this compound against DNA gyrase and to quantify its impact on bacterial growth.
Data Presentation
Table 1: Inhibitory Activity of this compound and Other Antibiotics against E. coli DNA Gyrase
| Compound | 50% Inhibitory Concentration (IC50) (µg/mL) |
| This compound | 0.03 |
| Novobiocin | 0.06 |
| Coumermycin A1 | 0.06 |
| Norfloxacin | 0.66 |
| Ciprofloxacin | 0.88 |
| Nalidixic Acid | 26 |
Data sourced from Nakada et al., 1993.[1]
Experimental Protocols
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA in the presence of ATP. Inhibition of this activity is a direct measure of the compound's effect on the enzyme.
Materials:
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
E. coli DNA gyrase
-
5X Assay Buffer: 250 mM Tris-HCl (pH 7.6), 100 mM KCl, 50 mM MgCl₂, 25 mM DTT, 9 mM spermidine, and 250 µg/mL BSA.
-
10 mM ATP solution
-
This compound stock solution (in DMSO)
-
Stop Solution/Loading Dye: 50% glycerol, 50 mM EDTA, 0.1% bromophenol blue.
-
1% Agarose gel in 1X TAE buffer
-
Ethidium bromide or other DNA stain
-
Sterile, nuclease-free water
Procedure:
-
Prepare the reaction mixture on ice. For a 20 µL reaction, combine:
-
4 µL 5X Assay Buffer
-
2 µL 10 mM ATP
-
1 µL Relaxed plasmid DNA (0.5 µg)
-
1 µL this compound (or DMSO for control) at various concentrations
-
x µL Nuclease-free water to bring the volume to 19 µL
-
-
Add 1 µL of E. coli DNA gyrase (1 unit) to each reaction tube and mix gently.
-
Incubate the reactions at 37°C for 1 hour.
-
Stop the reaction by adding 4 µL of Stop Solution/Loading Dye.
-
Load the entire reaction mixture into the wells of a 1% agarose gel.
-
Perform electrophoresis at a constant voltage until the dye front has migrated approximately two-thirds of the gel length.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Supercoiled DNA will migrate faster than relaxed DNA.
-
Quantify the band intensities to determine the IC50 value of this compound.
DNA Gyrase ATPase Activity Assay
This assay measures the ATP hydrolysis activity of the GyrB subunit of DNA gyrase. This compound is a known competitive inhibitor of this activity.[2]
Materials:
-
E. coli DNA gyrase
-
Assay Buffer: 50 mM Tris-HCl (pH 7.6), 100 mM KCl, 5 mM MgCl₂, 2 mM DTT.
-
ATP solution (containing a trace amount of [γ-³²P]ATP for radioactive detection, or use a malachite green-based phosphate detection kit for a non-radioactive method).
-
This compound stock solution (in DMSO).
-
Thin-layer chromatography (TLC) plates (for radioactive assay).
-
Phosphorimager or scintillation counter (for radioactive assay).
-
Microplate reader and malachite green reagent (for non-radioactive assay).
Procedure (Non-Radioactive Method): [3]
-
Prepare the reaction mixture in a 96-well plate. For each well, add:
-
10 µL Assay Buffer
-
5 µL E. coli DNA gyrase
-
5 µL this compound (or DMSO for control) at various concentrations
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of ATP solution to each well.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a malachite green-based detection reagent according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength (typically around 620-650 nm).
-
Calculate the percentage of ATPase inhibition and determine the Ki value. This compound has been reported to have a Ki of 6 nM.[2]
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of this compound that inhibits the visible growth of a specific bacterium. Due to this compound's poor cell penetration, this assay is most relevant for susceptible organisms like Eubacterium spp.[1]
Materials:
-
Eubacterium spp. strain (e.g., Eubacterium eligens ATCC 27750)
-
Appropriate anaerobic growth medium (e.g., Gifu Anaerobic Medium with 5% horse blood).[4]
-
Anaerobic chamber or gas-pack system.
-
96-well microtiter plates.
-
This compound stock solution.
-
Bacterial inoculum prepared to a standard density (e.g., 0.5 McFarland standard).
Procedure:
-
In a 96-well plate, prepare serial two-fold dilutions of this compound in the anaerobic growth medium.
-
Inoculate each well with the prepared bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control well (bacteria and medium, no drug) and a negative control well (medium only).
-
Incubate the plate under anaerobic conditions at 37°C for 24-48 hours, or until sufficient growth is observed in the positive control well.
-
The MIC is the lowest concentration of this compound at which there is no visible bacterial growth (no turbidity).
Bacterial Growth Kinetics Assay
This assay monitors the effect of different concentrations of this compound on the growth rate of a bacterial culture over time.
Materials:
-
Eubacterium spp. strain.
-
Anaerobic growth medium.
-
Anaerobic incubation system with a microplate reader capable of measuring optical density (OD) at 600 nm.
-
This compound stock solution.
-
Sterile 96-well plates.
Procedure:
-
Prepare a bacterial culture and dilute it in fresh anaerobic medium to an initial OD₆₀₀ of approximately 0.05.
-
In a 96-well plate, add the bacterial culture to wells containing various sub-MIC concentrations of this compound. Include a no-drug control.
-
Place the plate in an anaerobic microplate reader and incubate at 37°C with intermittent shaking.
-
Measure the OD₆₀₀ of each well at regular intervals (e.g., every 30-60 minutes) for up to 24 hours.
-
Plot the OD₆₀₀ values against time to generate growth curves for each this compound concentration.
-
Analyze the growth curves to determine the effect of the compound on the lag phase, exponential growth rate, and final cell density.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of inhibition of DNA gyrase by this compound, a novel DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnsbm.org [jnsbm.org]
- 4. Development of culture methods capable of culturing a wide range of predominant species of intestinal bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Total Synthesis of the Cyclothialidine Core: A Detailed Overview of Synthetic Strategies and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Cyclothialidine, a natural product isolated from Streptomyces filipinensis, is a potent inhibitor of bacterial DNA gyrase, an essential enzyme for bacterial replication. Its unique bicyclic 12-membered macrolactone core structure has attracted considerable interest from the synthetic community, leading to the development of several distinct approaches for its total synthesis. These synthetic endeavors have not only enabled the confirmation of its absolute stereochemistry but have also paved the way for the creation of a diverse range of analogues for structure-activity relationship (SAR) studies, ultimately aimed at developing novel antibacterial agents. This document provides a detailed overview of the key methods for the total synthesis of the this compound core structure, complete with experimental protocols and comparative data.
Synthetic Strategies: A Tale of Two Cyclizations
Two primary strategies have emerged for the construction of the challenging bicyclic macrolactone core of this compound: an intramolecular Mitsunobu reaction and a reductive thiolation-mediated macrocyclization. Both approaches offer unique advantages and have been successfully employed in the synthesis of this compound and its analogues.
Strategy 1: Intramolecular Mitsunobu Lactonization
A flexible and widely utilized approach for the synthesis of the this compound core and its analogues relies on a late-stage intramolecular Mitsunobu reaction to forge the critical ester linkage within the macrocycle. This strategy allows for the convergent assembly of key fragments, facilitating the synthesis of a variety of analogues with modifications in the lactone ring size and the peptidic side chain.
A representative retrosynthetic analysis for this approach is depicted below:
Figure 1: Retrosynthetic analysis based on an intramolecular Mitsunobu lactonization.
This strategy involves the synthesis of a linear seco-acid precursor containing all the necessary stereocenters and functional groups. The crucial macrocyclization is then effected under Mitsunobu conditions, typically employing triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
Strategy 2: Reductive Thiolation Macrocyclization
An alternative and concise method for the construction of the this compound macrocycle involves a novel reductive thiolation protocol. This approach provides a flexible entry to analogues with varying ring sizes (from 12 to 15-membered lactones) and offers an alternative to the Mitsunobu lactonization of the corresponding seco-acids.
The key transformation in this strategy is the intramolecular cyclization of a precursor bearing both a thiol and an aldehyde functionality, which are reductively coupled to form the macrocyclic sulfide.
Utilizing Cyclothialidine to Probe DNA Gyrase Function: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclothialidine is a potent and specific inhibitor of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, transcription, and repair.[1][2] This natural product, originally isolated from Streptomyces filipinensis, acts by competitively inhibiting the ATPase activity associated with the GyrB subunit of the DNA gyrase enzyme.[3][4][5] Its unique mechanism of action, distinct from that of quinolones which target the GyrA subunit, makes this compound an invaluable tool for studying the intricacies of DNA gyrase function and for exploring novel antibacterial drug development strategies.[4][6] Unlike many gyrase inhibitors, this compound does not stabilize the cleavage complex, but rather prevents the energy-requiring step of DNA supercoiling.[3][6] While it exhibits potent enzymatic inhibition, its poor penetration into most bacterial cells limits its direct antibacterial activity, making it a more specialized probe for in vitro studies.[1][2]
These application notes provide detailed protocols for utilizing this compound to investigate DNA gyrase activity, including DNA supercoiling and ATPase assays. The information presented is intended to guide researchers in the effective use of this compound to elucidate the function of DNA gyrase and to screen for novel antibacterial agents.
Data Presentation
The inhibitory activity of this compound against DNA gyrase has been quantified in several studies. The following table summarizes key quantitative data for easy comparison.
| Parameter | Organism/Enzyme | Value | Reference |
| IC50 (DNA Supercoiling) | Escherichia coli DNA Gyrase | 0.03 µg/mL | [2][7] |
| Ki (ATPase Activity) | Escherichia coli DNA Gyrase | 6 nM | [3][4][6] |
Mechanism of Action of this compound
This compound exerts its inhibitory effect by targeting the ATPase activity of the DNA gyrase B subunit (GyrB). This competitive inhibition prevents the hydrolysis of ATP, a critical step that provides the energy for the enzyme to introduce negative supercoils into DNA. The binding of this compound to the GyrB subunit is mutually exclusive with ATP binding.[3][4]
Experimental Protocols
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate. Inhibition of this activity by compounds like this compound can be visualized by agarose gel electrophoresis, as supercoiled DNA migrates faster than relaxed DNA.
Materials:
-
Purified DNA gyrase (E. coli)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
5X DNA Gyrase Assay Buffer: 250 mM Tris-HCl (pH 7.5), 500 mM KCl, 10 mM DTT, 5 mM EDTA, and 2.5 mg/mL BSA.
-
10 mM ATP solution
-
This compound stock solution (in DMSO)
-
Stop Solution: 0.75% SDS, 30 mM EDTA, 30% glycerol, 0.1% bromophenol blue
-
Proteinase K (20 mg/mL)
-
Agarose
-
1X TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
Chloroform:isoamyl alcohol (24:1)
Protocol:
-
Prepare the reaction mixture on ice. For a 30 µL reaction, combine:
-
6 µL of 5X Assay Buffer
-
3 µL of 10 mM ATP
-
1 µL of relaxed pBR322 DNA (0.5 µg)
-
1 µL of this compound or DMSO (vehicle control) at various concentrations.
-
Distilled water to a final volume of 27 µL.
-
-
Add 3 µL of diluted DNA gyrase to initiate the reaction.
-
Incubate the reaction at 37°C for 30-60 minutes.[8]
-
Stop the reaction by adding 30 µL of 2X GSTEB and 30 µL of chloroform/isoamyl alcohol (24:1).
-
Vortex briefly and centrifuge for 1 minute to separate the phases.
-
Load 20 µL of the upper aqueous phase onto a 1% agarose gel in 1X TAE or TBE buffer.
-
Run the gel at a constant voltage (e.g., 90V for 90 minutes) until the dye front has migrated an adequate distance.
-
Stain the gel with ethidium bromide (0.5 µg/mL) for 15-30 minutes, followed by destaining in water.
-
Visualize the DNA bands under UV light. The disappearance of the supercoiled DNA band and the increase in the relaxed DNA band indicate inhibition.
DNA Gyrase ATPase Assay
This assay measures the ATP hydrolysis activity of DNA gyrase, which is essential for its supercoiling function. This compound's inhibitory effect on this activity can be quantified using a coupled-enzyme system where ATP hydrolysis is linked to the oxidation of NADH, resulting in a decrease in absorbance at 340 nm.[9][10]
Materials:
-
Purified DNA gyrase (E. coli)
-
Linearized plasmid DNA (e.g., pBR322)
-
5X ATPase Assay Buffer: 250 mM Tris-HCl (pH 7.5), 5 mM DTT, 500 mM KCl, 25 mM MgCl2.
-
ATP solution (30 mM)
-
Phosphoenolpyruvate (PEP) solution (80 mM)
-
NADH solution (20 mM)
-
Pyruvate kinase/lactate dehydrogenase (PK/LDH) enzyme mix
-
This compound stock solution (in DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Protocol:
-
Prepare an Assay Mix containing Assay Buffer, linear pBR322, PEP, PK/LDH, and NADH.[9]
-
In a 96-well plate, add the Assay Mix to each well.
-
Add 10 µL of this compound at various concentrations or DMSO (vehicle control) to the appropriate wells.[9]
-
Add 10 µL of diluted DNA gyrase to initiate the reaction (except for the negative control).[9]
-
Mix and place the plate in a microplate reader pre-warmed to 25°C or 37°C.
-
Monitor the absorbance at 340 nm for a short period to establish a baseline.[9]
-
Start the reaction by adding ATP to each well.[9]
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes).
-
Calculate the rate of NADH oxidation from the linear portion of the absorbance curve. The rate is proportional to the ATPase activity of DNA gyrase.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.
Downstream Effects of DNA Gyrase Inhibition
Inhibition of DNA gyrase by this compound leads to a cascade of downstream cellular effects, ultimately culminating in the cessation of bacterial growth.
The primary consequence of inhibiting the ATPase activity is the inability of the cell to introduce negative supercoils into the DNA.[10] This leads to an accumulation of positive supercoils ahead of the replication fork, which in turn causes the replication machinery to stall, thereby halting DNA replication.[10] Furthermore, the topological state of DNA is crucial for the regulation of gene expression. Changes in DNA supercoiling can lead to widespread alterations in transcription, affecting numerous cellular processes.[11] The combined effect of inhibiting DNA replication and altering transcription ultimately leads to the arrest of bacterial growth.[12]
References
- 1. This compound and its congeners: a new class of DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Mechanism of inhibition of DNA gyrase by this compound, a novel DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of inhibition of DNA gyrase by this compound, a novel DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. topogen.com [topogen.com]
- 9. inspiralis.com [inspiralis.com]
- 10. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of Pleiotropic Transcriptional Profiles: A Case Study of DNA Gyrase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Cyclothialidine Technical Support Center: Overcoming Poor Cell Permeability
Welcome to the technical support center for Cyclothialidine. This resource is designed for researchers, scientists, and drug development professionals who are working with this potent DNA gyrase inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of this compound's poor cell permeability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent natural product that acts as a novel inhibitor of bacterial DNA gyrase.[1][2] It specifically targets the ATPase activity of the DNA gyrase B subunit, which is essential for DNA replication and repair in bacteria.[2] This mechanism is distinct from that of other common DNA gyrase inhibitors like quinolones.
Q2: Why does this compound show high potency in enzymatic assays but poor antibacterial activity against intact cells?
The primary reason for this discrepancy is this compound's poor permeability across the bacterial cell envelope.[1][2] While it is a highly effective inhibitor of the isolated DNA gyrase enzyme, its chemical structure hinders its ability to penetrate the complex cell wall of most bacteria to reach its intracellular target.[1][2][3]
Q3: What are the main strategies to overcome the poor cell permeability of this compound?
The two primary strategies to enhance the antibacterial efficacy of this compound are:
-
Chemical Modification: Synthesizing analogs and congeners of this compound with improved physicochemical properties that facilitate better cell penetration.[1][2][4]
-
Formulation Strategies: Developing advanced drug delivery systems to improve the transport of this compound across the bacterial membrane.
Q4: Have any chemical modifications of this compound been successful in improving its antibacterial activity?
Yes, several studies have focused on creating analogs of this compound. A notable example is the development of seco-Cyclothialidines. These modified compounds have shown improved activity, particularly against Gram-positive bacteria. The inclusion of a dioxazine moiety in some seco-cyclothialidine derivatives has been highlighted as important for enhancing bacterial membrane penetration.[4][5] Altering the lactone ring size has also been explored, with 14-membered lactones showing promising in vitro activity.[2]
Q5: What formulation strategies can be considered for a poorly permeable cyclic peptide like this compound?
While specific research on this compound formulations is limited, general strategies for improving the delivery of poorly permeable cyclic peptides can be applied. These include:
-
Lipid-Based Formulations: Encapsulating the compound in liposomes or nanoemulsions to facilitate fusion with the bacterial membrane.
-
Permeation Enhancers: Co-administration with agents that transiently disrupt the bacterial membrane, allowing for increased uptake.
-
Peptide Conjugation: Attaching cell-penetrating peptides (CPPs) to this compound to actively transport it into the bacterial cell.[6]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Troubleshooting Steps |
| High IC50 in enzymatic assay but no significant Minimum Inhibitory Concentration (MIC) against whole cells. | Poor cell permeability of this compound. | 1. Confirm the purity and activity of your this compound batch using a cell-free DNA gyrase supercoiling assay. 2. Consider synthesizing or obtaining a more permeable analog, such as a seco-Cyclothialidine. 3. Explore the use of a formulation strategy, such as co-incubation with a known, non-bactericidal permeation enhancer. |
| Inconsistent MIC results between experiments. | Variations in bacterial growth phase or inoculum density. Cell membrane integrity differences. | 1. Standardize your MIC protocol. Ensure bacteria are in the mid-logarithmic growth phase and that the inoculum density is consistent across all experiments. 2. Perform a quality control check of your bacterial strain to ensure its phenotype has not changed. 3. Include a positive control with a known antibiotic to validate each assay. |
| Observed antibacterial activity is limited to a narrow spectrum of bacteria (e.g., only some Gram-positives). | Differences in the cell envelope structure between bacterial species. | 1. This is an expected outcome for some this compound analogs. The outer membrane of Gram-negative bacteria presents a significant additional barrier. 2. Test your compound against a broader panel of Gram-positive bacteria. 3. For targeting Gram-negative bacteria, consider analogs specifically designed to penetrate the outer membrane or the use of outer membrane permeabilizing agents. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of DNA Gyrase Inhibitors
This table summarizes the 50% inhibitory concentrations (IC50) of this compound and other DNA gyrase inhibitors in a DNA supercoiling reaction with E. coli DNA gyrase. Lower values indicate higher potency against the isolated enzyme.
| Compound | IC50 (µg/mL) | Reference |
| This compound | 0.03 | [3][7] |
| Novobiocin | 0.06 | [3][7] |
| Coumermycin A1 | 0.06 | [3][7] |
| Norfloxacin | 0.66 | [3][7] |
| Ciprofloxacin | 0.88 | [3][7] |
| Nalidixic Acid | 26 | [3][7] |
Data from in vitro DNA supercoiling assays with E. coli DNA gyrase.
Table 2: Antibacterial Activity (MIC) as an Indicator of Permeability
Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. While not a direct measure of permeability, a lower MIC value for an analog compared to the parent compound against a specific bacterial strain suggests improved overall efficacy, which can be attributed to enhanced cell penetration.
| Compound | Target Organism | MIC (µg/mL) | Implication for Permeability |
| This compound | Most Bacteria | High / Inactive | Poor Permeability |
| seco-Cyclothialidines | Gram-positive bacteria | Moderate to High | Improved Permeability in Gram-positives |
| 14-membered lactone analogs | Staphylococcus aureus, Streptococcus pyogenes, Enterococcus faecalis | Moderate | Improved Permeability in these species |
Note: Specific MIC values for analogs are often proprietary or presented in comparative rather than absolute terms in the literature.
Experimental Protocols
Protocol 1: N-Phenyl-1-naphthylamine (NPN) Uptake Assay for Assessing Outer Membrane Permeabilization
This assay is primarily used for Gram-negative bacteria to assess the ability of a compound to disrupt the outer membrane, leading to increased uptake of the hydrophobic fluorescent probe NPN.
Materials:
-
Bacterial culture in mid-logarithmic growth phase
-
HEPES buffer (5 mM, pH 7.2) containing 5 mM glucose
-
N-Phenyl-1-naphthylamine (NPN) stock solution (e.g., 500 µM in acetone)
-
Test compound (this compound or analog) at various concentrations
-
Polymyxin B (positive control for membrane permeabilization)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader (Excitation: 350 nm, Emission: 420 nm)
Procedure:
-
Grow bacteria to mid-log phase (OD600 ≈ 0.5).
-
Harvest cells by centrifugation and wash once with HEPES buffer.
-
Resuspend the bacterial pellet in HEPES buffer to an OD600 of 0.5.
-
In the microplate, add 90 µL of the cell suspension to each well.
-
Add NPN to a final concentration of 10-20 µM.
-
Record the baseline fluorescence.
-
Add 10 µL of the test compound (or control) to the wells.
-
Immediately begin kinetic measurement of fluorescence intensity for a defined period (e.g., 15 minutes).
-
An increase in fluorescence indicates NPN uptake and therefore outer membrane permeabilization.
Protocol 2: Flow Cytometry Assay with Propidium Iodide (PI) for Inner Membrane Permeability
This method assesses the integrity of the bacterial cytoplasmic (inner) membrane. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can enter cells with damaged membranes.
Materials:
-
Bacterial culture in mid-logarithmic growth phase
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)
-
Test compound (this compound or analog) at various concentrations
-
Flow cytometer with a 488 nm or 533 nm laser and a red emission filter
Procedure:
-
Grow bacteria to mid-log phase (OD600 ≈ 0.1-0.5).
-
Harvest cells by centrifugation and wash with PBS.
-
Resuspend the cells in PBS to a concentration of approximately 10^6 cells/mL.
-
Aliquot the cell suspension into flow cytometry tubes.
-
Add the test compound at the desired final concentration and incubate for a specific time (e.g., 30 minutes) at the appropriate temperature.
-
Add PI to a final concentration of 1 µg/mL.
-
Incubate for 5-15 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. An increase in the percentage of red fluorescent (PI-positive) cells indicates inner membrane damage.
Visualizations
Caption: Mechanism of action and permeability barrier of this compound.
Caption: Experimental workflow for overcoming poor cell permeability.
Caption: Logical relationship of the problem and solutions.
References
- 1. This compound and its congeners: a new class of DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New antibacterial agents derived from the DNA gyrase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological characterization of this compound, a new DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. seco-Cyclothialidines: new concise synthesis, inhibitory activity toward bacterial and human DNA topoisomerases, and antibacterial properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Biological characterization of this compound, a new DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Intricacies of Cyclothialidine Derivative Synthesis: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Cyclothialidine and its derivatives, potent inhibitors of DNA gyrase, presents a formidable challenge in medicinal chemistry. The complex macrocyclic structure, incorporating a bicyclic lactone core and a peptide-like side chain, demands a nuanced understanding of advanced synthetic strategies. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of these promising antibacterial agents.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound?
A1: The total synthesis of this compound is a significant undertaking often described as a "synthetic tour de force." Key challenges include the stereocontrolled construction of the bicyclic core, the efficient formation of the macrocyclic lactone (ranging from 11- to 16-membered rings), and the management of multiple sensitive functional groups requiring a robust protecting group strategy.[1][2]
Q2: What is the significance of developing a "flexible synthetic route" for this compound derivatives?
A2: A flexible synthetic route is crucial for exploring the structure-activity relationships (SAR) of this compound analogs. It allows for the systematic modification of various parts of the molecule, such as the lactone ring size and the peptide side chain, to optimize antibacterial potency, pharmacokinetic properties, and reduce metabolic degradation.[1][3]
Q3: Are there notable differences in the synthesis of this compound versus its seco-analogs?
A3: Yes, the synthesis of seco-Cyclothialidines, which lack the macrocyclic ring, is generally more straightforward. A "new concise pathway" has been developed for these analogs, with a key step being the efficient formation of a 2-aminothiazole derivative. This suggests that the macrocyclization step in the synthesis of this compound itself is a major hurdle.
Q4: What is the role of the 14-hydroxylated bicyclic core in the biological activity of this compound derivatives?
A4: The 14-hydroxylated bicyclic core appears to be a crucial structural prerequisite for DNA gyrase inhibitory activity. Structure-activity relationship studies have shown that modifications to this core can significantly impact the compound's potency.[1]
Troubleshooting Guides
Challenge 1: Low Yields in Macrocyclization
The formation of the macrocyclic lactone is often a low-yielding step due to competing intermolecular side reactions (e.g., dimerization) and the inherent strain of forming a medium-to-large ring.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Concentration | Employ high-dilution conditions during the cyclization step to favor intramolecular reaction over intermolecular oligomerization. | Increased yield of the desired monomeric macrocycle. |
| Inefficient Coupling Reagent | Screen a variety of macrolactonization reagents. Yamaguchi esterification, Mitsunobu reaction, or the use of specific peptide coupling reagents like HATU or HOBt can be effective. | Improved conversion to the cyclic product. |
| Unfavorable Precursor Conformation | Introduce conformational constraints in the linear precursor to pre-organize it for cyclization. This can be achieved by incorporating specific amino acids or using templates. | Enhanced cyclization efficiency and yield. |
| Protecting Group Interference | Ensure that the protecting groups on the linear precursor do not sterically hinder the reactive termini from approaching each other. A careful selection of smaller or more flexible protecting groups might be necessary. | Reduced steric hindrance and improved reaction rates. |
Experimental Protocol: Yamaguchi Macrolactonization
-
Preparation of the Seco-Acid: Dissolve the linear hydroxy acid precursor in anhydrous toluene.
-
Formation of the Mixed Anhydride: Add 2,4,6-trichlorobenzoyl chloride and triethylamine at room temperature and stir for 2 hours.
-
Cyclization: Add the solution of the mixed anhydride dropwise over a period of 6-12 hours to a refluxing solution of 4-dimethylaminopyridine (DMAP) in anhydrous toluene.
-
Work-up: After the reaction is complete (monitored by TLC), cool the reaction mixture, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
Logical Relationship: Macrocyclization Challenges
Caption: Troubleshooting logic for low macrocyclization yields.
Challenge 2: Difficult Purification of Intermediates and Final Products
The presence of multiple polar functional groups and potential for closely related side-products can make the purification of this compound derivatives challenging.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Complex reaction mixture | Optimize reaction conditions to minimize side-product formation. This may involve adjusting temperature, reaction time, or stoichiometry of reagents. | A cleaner crude product that is easier to purify. |
| Similar polarity of product and impurities | Employ high-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., C18 for reverse-phase) and a carefully optimized gradient elution. | Separation of the desired product from closely related impurities. |
| Presence of protecting groups | If purification of a protected intermediate is difficult, consider deprotection followed by purification of the more polar product, which may have different chromatographic behavior. | Improved separation due to changes in polarity. |
| Amorphous or oily product | Attempt to crystallize the product from a suitable solvent system. This can significantly improve purity. | A crystalline solid of high purity. |
Experimental Workflow: Purification Strategy
Caption: A typical purification workflow for this compound derivatives.
Challenge 3: Stereochemical Control
The multiple stereocenters in the this compound scaffold require precise stereochemical control throughout the synthesis to obtain the desired biologically active isomer.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Non-stereoselective reaction | Utilize chiral auxiliaries, asymmetric catalysts, or substrate-controlled diastereoselective reactions to control the formation of new stereocenters. | High diastereomeric or enantiomeric excess of the desired isomer. |
| Epimerization | Avoid harsh acidic or basic conditions that can lead to epimerization of existing stereocenters, particularly at the α-position to carbonyl groups. | Preservation of the desired stereochemistry throughout the synthetic sequence. |
| Difficult to determine stereochemistry | Use advanced NMR techniques (e.g., NOESY) or X-ray crystallography to confirm the relative and absolute stereochemistry of intermediates and the final product. | Unambiguous assignment of stereoisomers. |
Signaling Pathway: DNA Gyrase Inhibition
Caption: Mechanism of action of this compound derivatives.
Quantitative Data Summary
The following table summarizes typical yield ranges for key steps in the synthesis of this compound derivatives, compiled from various synthetic routes. Actual yields will vary depending on the specific substrate and reaction conditions.
| Synthetic Step | Typical Yield Range (%) | Key Considerations |
| Bicyclic Core Synthesis | 40 - 70 | Multi-step sequence, stereochemical control is critical. |
| Peptide Side Chain Coupling | 70 - 90 | Standard peptide coupling protocols are generally effective. |
| Macrocyclization | 10 - 50 | Highly dependent on ring size and cyclization conditions. |
| Deprotection | 80 - 95 | Careful selection of orthogonal protecting groups is essential. |
This technical support center provides a starting point for addressing the challenges in the synthesis of this compound derivatives. For more specific issues, a thorough review of the cited literature and consultation with experienced synthetic chemists is recommended.
References
Technical Support Center: Optimizing Cyclothialidine Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the solubility of Cyclothialidine for successful in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound. Due to its hydrophobic nature as a macrocyclic peptide, it is readily soluble in DMSO.
Q2: I don't have a specific solubility value for this compound in DMSO. What concentration should I use for my stock solution?
A2: While a precise mg/mL or molar solubility value for this compound in DMSO is not widely published, a common practice for similar hydrophobic compounds is to prepare a high-concentration stock solution, for example, at 10 mM in 100% DMSO. From this stock, working solutions can be prepared by serial dilution. It is crucial to ensure the final DMSO concentration in your assay remains low (ideally below 0.5%) to avoid solvent-induced artifacts or toxicity.[1][2]
Q3: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What can I do?
A3: This is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the final volume of your aqueous buffer. Instead, perform serial dilutions in the assay buffer. For instance, you can make an intermediate dilution of your DMSO stock in the buffer and then add this to the final reaction mixture.
-
Vortexing/Sonication: After adding the this compound solution to the buffer, vortex the mixture thoroughly. Gentle sonication can also help to redissolve small precipitates.[1]
-
Pre-warming the Buffer: Gently warming your assay buffer to the experimental temperature (e.g., 37°C) before adding the compound can sometimes improve solubility.
-
Lowering the Final Compound Concentration: If precipitation persists, you may need to lower the final concentration of this compound in your assay. The reported 50% inhibitory concentration (IC50) for this compound in an E. coli DNA gyrase supercoiling reaction is 0.03 µg/mL, which can serve as a guide for the effective concentration range.[3][4]
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent inhibitor of bacterial DNA gyrase.[3][5] It acts by interfering with the ATPase activity of the B subunit of DNA gyrase, which is essential for the enzyme's function in DNA supercoiling.[6]
Troubleshooting Guide: this compound Precipitation in In Vitro Assays
This guide provides a systematic approach to resolving common precipitation issues encountered when using this compound in in vitro assays.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon addition of DMSO stock to aqueous buffer | Rapid change in solvent polarity. | Perform a stepwise dilution of the DMSO stock into the aqueous buffer. Add the compound solution to the buffer while vortexing. |
| Exceeding the solubility limit in the final buffer. | Lower the final concentration of this compound in the assay. | |
| Low temperature of the aqueous buffer. | Warm the buffer to the assay temperature (e.g., 37°C) before adding the compound. | |
| Cloudiness or turbidity in the assay plate wells | Compound precipitation over time. | Ensure the final DMSO concentration is as low as possible (ideally <0.5%). Consider using a plate shaker during incubation if compatible with the assay. |
| Interaction with components in the assay buffer or media. | Review the buffer components for any known incompatibilities. If possible, test solubility in a simplified buffer first. | |
| Inconsistent assay results | Partial precipitation leading to variable active compound concentration. | Visually inspect all wells for any signs of precipitation before reading the results. Implement the solubility optimization steps mentioned above consistently across all experiments. |
Detailed Experimental Protocol: DNA Gyrase Supercoiling Assay
This protocol is a general guideline for a typical DNA gyrase supercoiling assay to evaluate the inhibitory activity of this compound.
1. Reagents and Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Relaxed plasmid DNA (for use as a substrate)
-
E. coli DNA Gyrase enzyme
-
5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 32.5% glycerol, 500 µg/mL BSA)
-
ATP solution (e.g., 10 mM)
-
This compound stock solution in 100% DMSO
-
Sterile, nuclease-free water
-
Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose
-
TAE or TBE buffer for electrophoresis
-
Ethidium bromide or other DNA stain
-
Gel documentation system
2. Experimental Workflow:
Experimental workflow for the DNA gyrase supercoiling assay.
3. Procedure:
-
Prepare this compound Dilutions:
-
Thaw the this compound DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the 1X assay buffer to achieve the desired final concentrations for the assay. Remember to keep the final DMSO concentration consistent and low across all wells.
-
-
Set Up Reaction Mixtures:
-
On ice, prepare the reaction mixtures in microcentrifuge tubes. A typical 20 µL reaction mixture would consist of:
-
4 µL of 5X Assay Buffer
-
2 µL of relaxed plasmid DNA (e.g., 100 ng/µL)
-
1 µL of ATP solution (10 mM)
-
1 µL of diluted this compound or DMSO control
-
x µL of sterile water to bring the volume to 19 µL
-
1 µL of DNA Gyrase enzyme
-
-
Include positive (enzyme, no inhibitor) and negative (no enzyme) controls.
-
-
Incubation:
-
Mix the components gently by pipetting.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
-
Stop Reaction:
-
Terminate the reactions by adding 4 µL of Stop Buffer/Loading Dye.
-
-
Agarose Gel Electrophoresis:
-
Load the entire reaction mixture into the wells of a 1% agarose gel containing a DNA stain.
-
Run the gel in TAE or TBE buffer at a constant voltage until the dye front has migrated an adequate distance.
-
-
Visualization and Analysis:
-
Visualize the DNA bands under UV light using a gel documentation system.
-
Inhibited reactions will show a higher proportion of relaxed DNA, while the positive control will show predominantly supercoiled DNA.
-
Quantify the band intensities to determine the IC50 value of this compound.
-
Signaling Pathway and Logical Relationships
Mechanism of this compound Action
Mechanism of this compound inhibition of DNA gyrase.
Troubleshooting Logic for Solubility Issues
Decision tree for troubleshooting this compound precipitation.
References
- 1. lifetein.com [lifetein.com]
- 2. lifetein.com [lifetein.com]
- 3. Biological characterization of this compound, a new DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological characterization of this compound, a new DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and its congeners: a new class of DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of inhibition of DNA gyrase by this compound, a novel DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Antibacterial Activity of Cyclothialidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Cyclothialidine and its analogues. Our goal is to help you overcome common experimental hurdles and advance your research in developing novel antibacterial agents based on this potent DNA gyrase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as Ro 09-1437) is a natural product isolated from Streptomyces filipinensis.[1][2][3] It is a potent inhibitor of bacterial DNA gyrase, an essential enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[1][2][3] Specifically, this compound competitively inhibits the ATPase activity of the GyrB subunit of DNA gyrase, preventing the enzyme from carrying out its function.[1][4]
Q2: Why does this compound show potent in vitro DNA gyrase inhibition but weak whole-cell antibacterial activity?
The primary reason for this discrepancy is this compound's poor permeation across the bacterial cytoplasmic membrane.[1] While it can effectively inhibit the isolated DNA gyrase enzyme, it struggles to reach its intracellular target in sufficient concentrations to inhibit bacterial growth.
Q3: What are the main strategies to enhance the antibacterial activity of this compound?
The core strategies focus on improving the molecule's ability to penetrate bacterial cells and enhancing its pharmacokinetic properties. These include:
-
Structural Modification: Synthesizing analogues with altered chemical structures to improve physicochemical properties.
-
Combination Therapy: Using this compound in conjunction with other agents that can, for example, enhance membrane permeability.
-
Novel Delivery Systems: Encapsulating this compound in delivery vehicles like nanoparticles or liposomes to facilitate its entry into bacterial cells.
Q4: What is the structure-activity relationship (SAR) for this compound analogues?
Key SAR findings indicate that:
-
The 14-hydroxylated bicyclic core is essential for DNA gyrase inhibitory activity.[1]
-
The peptidic side chains of the natural product are not critical for activity.
-
The size of the lactone ring can be varied, with activity observed for 11- to 16-membered rings.[1] 14-membered lactones have shown the best antibacterial activity.[1]
-
Even non-cyclic, or seco-analogues, can retain some enzyme inhibitory properties.[1]
Troubleshooting Guides
Problem 1: My synthesized this compound analogue shows potent DNA gyrase inhibition but poor or no whole-cell antibacterial activity.
-
Possible Cause 1: Poor Bacterial Cell Permeability. This is the most common issue with this compound and its analogues. High lipophilicity can hinder passage through the bacterial cell wall and membrane.
-
Suggested Solution:
-
Assess Physicochemical Properties: Calculate or experimentally determine the logP or logD of your compound. High values often correlate with poor permeability.
-
Structural Modification: Synthesize new analogues with increased polarity. This can be achieved by:
-
Combination Therapy: Test your analogue in combination with a known membrane-permeabilizing agent.
-
-
-
Possible Cause 2: Efflux Pump Activity. The bacterium might be actively pumping your compound out of the cell.
-
Suggested Solution:
-
Use Efflux Pump Inhibitors: Co-administer your analogue with a broad-spectrum efflux pump inhibitor, such as reserpine or verapamil, in your antibacterial assays. A significant decrease in the Minimum Inhibitory Concentration (MIC) in the presence of an inhibitor suggests that your compound is an efflux pump substrate.
-
-
Problem 2: I am having difficulty with the macrocyclization step in the synthesis of a this compound analogue.
-
Possible Cause 1: Unfavorable Precursor Conformation. The linear precursor may not readily adopt the necessary conformation for ring closure, leading to low yields and the formation of dimers or polymers.
-
Suggested Solution:
-
High-Dilution Conditions: Perform the cyclization reaction under high-dilution conditions (i.e., very low concentration of the precursor) to favor intramolecular over intermolecular reactions. This can be achieved by the slow addition of the precursor to a large volume of solvent.
-
Incorporate Turn-Inducing Elements: Introduce proline or D-amino acids into the linear precursor to encourage a pre-organized conformation that facilitates cyclization.
-
Vary the Cyclization Site: The choice of which bond to form during the macrocyclization step can significantly impact the yield. Experiment with different disconnection points in your retrosynthetic analysis.
-
-
-
Possible Cause 2: Ring Strain. Certain ring sizes, particularly 9- to 11-membered rings, are enthalpically and entropically disfavored.
-
Suggested Solution:
-
Optimize Ring Size: As the literature suggests that 14-membered lactones are optimal for antibacterial activity, focus your synthetic efforts on this ring size if possible.[1]
-
Alternative Cyclization Strategies: Explore different macrocyclization reactions that may be less sensitive to ring strain, such as ring-closing metathesis or click chemistry, if your molecular design allows.
-
-
Problem 3: My DNA gyrase inhibition assay is giving inconsistent or unexpected results.
-
Possible Cause 1: ATP Concentration. this compound and its analogues are competitive inhibitors of the ATPase activity of GyrB.[4] The apparent inhibitory activity will be dependent on the ATP concentration in your assay.
-
Suggested Solution:
-
Standardize and Report ATP Concentration: Ensure that the ATP concentration is consistent across all your experiments and is reported in your results. A standard concentration is often 1 mM.
-
Determine the Ki: To get a true measure of inhibitor potency that is independent of ATP concentration, determine the inhibitor constant (Ki). This can be done by measuring the IC50 at multiple ATP concentrations and performing a kinetic analysis.
-
-
-
Possible Cause 2: False Positives/Negatives in High-Throughput Screens. Some compounds can interfere with the assay readout, for example, by having intrinsic fluorescence in a fluorescence-based assay.
-
Suggested Solution:
-
Use an Orthogonal Assay: Confirm hits from a primary high-throughput screen using a different assay format. For example, if your primary screen is fluorescence-based, confirm the hits using an agarose gel-based supercoiling assay.[8]
-
Counter-Screening: Test your compounds for intrinsic fluorescence at the excitation and emission wavelengths used in your assay.
-
-
Data Presentation
Table 1: In Vitro DNA Gyrase Inhibition of this compound and Other Inhibitors
| Compound | Target Enzyme Source | IC50 (µg/mL) | Reference |
| This compound | E. coli DNA Gyrase | 0.03 | [3] |
| Novobiocin | E. coli DNA Gyrase | 0.06 | [3] |
| Coumermycin A1 | E. coli DNA Gyrase | 0.06 | [3] |
| Norfloxacin | E. coli DNA Gyrase | 0.66 | [3] |
| Ciprofloxacin | E. coli DNA Gyrase | 0.88 | [3] |
Table 2: Antibacterial Activity (MIC in µg/mL) of Selected this compound Analogues
| Compound/Analogue Type | Staphylococcus aureus | Streptococcus pyogenes | Enterococcus faecalis | Key Feature | Reference |
| This compound | >128 | >128 | >128 | Parent Compound | [1] |
| 14-Membered Lactones | 0.25 - 2 | 0.5 - 4 | 1 - 8 | Optimized Ring Size | [1] |
| Seco-cyclothialidines | 1 - 8 | 2 - 16 | 4 - 32 | Acyclic Core | [9][10] |
| Bicyclic Dilactam-Lactones | 0.5 - 4 | 1 - 8 | 2 - 16 | Increased Polarity | [5][6][7] |
Table 3: In Vivo Efficacy of Hydrophilic this compound Analogues in a Mouse Septicemia Model
| Analogue Type | Administration Route | Dose (mg/kg) | ED50 (mg/kg) | Reference |
| Hydroxymethylated Derivatives | Intravenous | 10 - 40 | 8 - 12 | [7] |
| Bicyclic Dilactam-Lactones | Oral | 25 - 100 | 10 - 25 | [5][6][7] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a general guideline and should be adapted based on the specific bacterial strains and compounds being tested, following CLSI or EUCAST guidelines.
-
Preparation of Bacterial Inoculum: a. From a fresh agar plate, pick a single colony of the test bacterium and inoculate it into a suitable broth medium (e.g., Mueller-Hinton Broth). b. Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (typically an OD600 of 0.4-0.6). c. Dilute the bacterial culture in fresh broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Preparation of Compound Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
Inoculation and Incubation: a. Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 µL. b. Include a positive control (bacteria with no compound) and a negative control (broth only). c. Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: a. The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the OD600 of each well using a plate reader.
Protocol 2: DNA Gyrase Supercoiling Assay (Agarose Gel-Based)
This assay measures the conversion of relaxed plasmid DNA to its supercoiled form by DNA gyrase.
-
Reaction Mixture Setup (on ice): a. In a microcentrifuge tube, prepare the reaction mixture containing:
- 5X DNA gyrase reaction buffer (typically contains Tris-HCl, KCl, MgCl2, DTT, and spermidine).
- Relaxed plasmid DNA (e.g., pBR322) to a final concentration of ~20 µg/mL.
- ATP to a final concentration of 1 mM.
- Your test compound at various concentrations (or solvent control).
- Nuclease-free water to the final volume.
-
Enzyme Addition and Incubation: a. Add DNA gyrase enzyme to the reaction mixture. b. Incubate the reaction at 37°C for 30-60 minutes.
-
Reaction Termination: a. Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a loading dye (e.g., bromophenol blue).
-
Agarose Gel Electrophoresis: a. Load the reaction samples onto a 1% agarose gel. b. Run the gel at a constant voltage (e.g., 80-100V) until the dye front has migrated sufficiently. c. Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe).
-
Visualization and Analysis: a. Visualize the DNA bands under UV light. b. Supercoiled DNA migrates faster than relaxed DNA. The inhibition of DNA gyrase will result in a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA. c. The IC50 value can be determined by quantifying the band intensities at different inhibitor concentrations.
Visualizations
Caption: Logical workflow for addressing the poor antibacterial activity of this compound.
Caption: Iterative workflow for the synthesis and evaluation of this compound analogues.
Caption: Signaling pathway illustrating the mechanism of action of this compound.
References
- 1. New antibacterial agents derived from the DNA gyrase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and its congeners: a new class of DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological characterization of this compound, a new DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of inhibition of DNA gyrase by this compound, a novel DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new DNA gyrase inhibitor subclass of the this compound family based on a bicyclic dilactam-lactone scaffold. Synthesis and antibacterial properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. seco-Cyclothialidines: new concise synthesis, inhibitory activity toward bacterial and human DNA topoisomerases, and antibacterial properties [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
addressing Cyclothialidine instability in experimental conditions
Welcome to the technical support center for Cyclothialidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound in experimental settings and to troubleshoot potential issues related to its stability.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. What is this compound and what is its mechanism of action?
This compound is a potent DNA gyrase inhibitor isolated from Streptomyces filipinensis.[1][2][3][4] It functions by competitively inhibiting the ATPase activity of the B subunit of DNA gyrase, an essential enzyme for DNA replication in bacteria.[5] This mechanism of action makes it a subject of interest for the development of new antibacterial agents.[2]
2. How should I store this compound?
Proper storage is crucial to maintain the integrity of this compound. Recommended storage conditions are summarized in the table below.
| Form | Storage Temperature | Shelf Life | Notes |
| Powder | -20°C | Up to 3 years | Protect from moisture. |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. For short-term use (within one week), aliquots can be stored at 4°C.[6] |
3. What is the best way to dissolve this compound?
This compound is typically dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution.[6] It is important to ensure the compound is fully dissolved. If you receive the product as a powder that appears as a thin film or is highly dispersed, centrifuge the vial before adding the solvent.
4. I observed precipitation when diluting my this compound DMSO stock solution in an aqueous buffer (e.g., PBS, cell culture media). What should I do?
This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. The precipitate is likely the compound crashing out of solution due to lower solubility in the aqueous buffer.
-
Troubleshooting Steps:
-
Vortex/Sonicate: Mix the solution vigorously. Sonication can also help to redissolve the precipitate.
-
Gentle Warming: Warming the solution to 37°C may aid in dissolution.
-
Lower Final Concentration: If precipitation persists, consider lowering the final concentration of this compound in your experiment.
-
Increase Final DMSO Concentration: While the final DMSO concentration in cell-based assays should generally be kept low (ideally ≤ 0.1%) to avoid solvent-induced toxicity, a slightly higher concentration (up to 0.5%) may be tolerated by some cell lines and could help maintain solubility. Always run a vehicle control with the same final DMSO concentration to assess any effects of the solvent on your experimental system.[6]
-
5. What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound have not been extensively detailed in the available literature, its chemical structure, which includes a 12-membered lactone ring and amide bonds, suggests potential susceptibility to certain degradation mechanisms common to natural products and other pharmaceuticals.[2][7]
-
Hydrolysis: The lactone ring and amide bonds in the this compound structure could be susceptible to hydrolysis, especially under acidic or basic conditions. This would lead to the opening of the lactone ring and cleavage of the peptide bonds, rendering the compound inactive.
-
Oxidation: The phenolic hydroxyl groups on the aromatic ring could be prone to oxidation. This can be accelerated by exposure to light, heat, or the presence of certain metal ions.
It is advisable to protect this compound solutions from light and to use high-purity solvents to minimize potential degradation.
6. My experimental results with this compound are inconsistent. Could this be due to instability?
Inconsistent results can indeed be a sign of compound instability. If you are experiencing variability in your assays, consider the following:
-
Freshly Prepare Working Solutions: Whenever possible, prepare your final working solutions of this compound fresh from a frozen stock solution for each experiment.
-
Minimize Time in Aqueous Buffers: Do not store this compound in aqueous buffers for extended periods, especially at room temperature or higher.
-
pH of the Medium: The pH of your experimental buffer or cell culture medium can influence the stability of this compound. Although specific data is not available, neutral to slightly acidic conditions are often better for the stability of compounds with lactone rings.
-
ATP Concentration: The inhibitory activity of this compound is antagonized by ATP.[5] Variations in ATP concentration in your assay system could lead to inconsistent results. Ensure that ATP levels are controlled and consistent across experiments.
Experimental Protocols
DNA Gyrase Supercoiling Assay (General Protocol)
This protocol is a generalized representation based on standard methods for assessing DNA gyrase activity.
-
Reaction Mixture: Prepare a reaction mixture containing the appropriate buffer (e.g., Tris-HCl), MgCl₂, KCl, DTT, and ATP.
-
Enzyme and Substrate: Add a defined amount of purified DNA gyrase and relaxed circular DNA substrate.
-
Inhibitor Addition: Add varying concentrations of this compound (dissolved in DMSO, with the final DMSO concentration kept constant across all reactions). Include a no-inhibitor control and a vehicle (DMSO) control.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specific duration (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a loading dye.
-
Analysis: Analyze the DNA topoisomers by agarose gel electrophoresis. The conversion of relaxed DNA to supercoiled DNA will be inhibited in the presence of active this compound.
Visualizations
Caption: Mechanism of this compound as a DNA gyrase inhibitor.
Caption: Workflow for addressing this compound precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound and its congeners: a new class of DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 147214-63-9 [chemicalbook.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Mechanism of inhibition of DNA gyrase by this compound, a novel DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | TargetMol [targetmol.com]
- 7. Biological characterization of this compound, a new DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
dealing with off-target effects of Cyclothialidine in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of Cyclothialidine in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and specific inhibitor of bacterial DNA gyrase, an enzyme essential for DNA replication in prokaryotes.[1][2][3][4] It functions by competitively inhibiting the ATPase activity of the B subunit of DNA gyrase (GyrB), thereby preventing the supercoiling of DNA.[5][6][7][8][9]
Q2: How specific is this compound for bacterial DNA gyrase over mammalian enzymes?
A2: this compound exhibits a high degree of selectivity for bacterial DNA gyrase over mammalian topoisomerases. Studies have shown that the concentration of this compound required to inhibit calf thymus DNA topoisomerases I and II is significantly higher than that needed to inhibit E. coli DNA gyrase, indicating a wide therapeutic window in the context of its antibacterial activity.[7]
Q3: What is the known cytotoxicity of this compound in mammalian cells?
A3: Published data indicates that this compound has low cytotoxicity in HeLa cells.[5] This aligns with its high selectivity for its bacterial target.
Q4: Are there known off-target effects of this compound in eukaryotic systems?
A4: While specific, comprehensive off-target profiling data for this compound in eukaryotic systems is not widely published, its inhibitory activity against mammalian topoisomerases I and II is reported to be very low.[7] However, as an ATP-competitive inhibitor, there is a theoretical possibility of interaction with other ATP-binding proteins, such as kinases, though this has not been documented. Researchers should, therefore, remain vigilant for potential unexpected phenotypes.
Quantitative Data Summary
The following tables summarize the known inhibitory concentrations of this compound against its primary target and its selectivity over other enzymes.
Table 1: In Vitro Inhibitory Activity of this compound against DNA Gyrase
| Target Enzyme | Organism | IC50 (µg/mL) |
| DNA Gyrase | Escherichia coli | 0.03 |
| DNA Gyrase | Gram-positive species | Similar to E. coli |
Data sourced from multiple studies.[1][2]
Table 2: Selectivity Profile of this compound
| Enzyme | Source | IC50 (µg/mL) |
| DNA Topoisomerase I | Calf Thymus | 1,700 |
| DNA Topoisomerase II | Calf Thymus | 1,900 |
| E. coli RNA Polymerase | Escherichia coli | No inhibition |
| HeLa DNA Polymerase α | Human (HeLa cells) | No inhibition |
This table highlights the high selectivity of this compound for its bacterial target.[5][7]
Troubleshooting Guide: Dealing with Potential Off-Target Effects
Issue: Unexplained or unexpected phenotypic changes in your experiment that do not align with the known function of DNA gyrase.
This could manifest as alterations in cell signaling pathways, cell cycle progression, or other cellular processes that are not directly linked to bacterial DNA metabolism.
Workflow for Investigating Potential Off-Target Effects
Caption: A logical workflow for troubleshooting suspected off-target effects of this compound.
Detailed Methodologies for Troubleshooting
1. Dose-Response Analysis
-
Protocol:
-
Establish a concentration range for this compound, starting from a concentration well below its reported IC50 for DNA gyrase and extending to a concentration several-fold higher than that used in the initial experiment.
-
Treat your cells or system with this range of concentrations.
-
Measure both the intended on-target effect (if applicable in your system) and the unexpected off-target phenotype.
-
-
Interpretation: An off-target effect may exhibit a different dose-response curve compared to the on-target effect. If the unexpected phenotype only occurs at much higher concentrations, it is more likely to be an off-target effect.
2. Use of a Structurally Unrelated Inhibitor
-
Protocol:
-
Identify a different inhibitor of bacterial DNA gyrase that has a distinct chemical structure from this compound (e.g., a quinolone like ciprofloxacin, though be aware of its own potential off-targets).
-
Treat your experimental system with this alternative inhibitor at a concentration that elicits the same level of on-target activity as this compound.
-
Observe if the unexpected phenotype is replicated.
-
-
Interpretation: If the alternative inhibitor does not produce the same unexpected phenotype, it is strong evidence that the effect is specific to this compound's chemical structure and likely an off-target effect.
3. Rescue Experiments
-
Protocol:
-
If the off-target effect is hypothesized to be the inhibition of a specific protein, attempt to "rescue" the phenotype by overexpressing a version of the protein that is resistant to inhibition or by providing a downstream product of the inhibited pathway.
-
-
Interpretation: A successful rescue of the phenotype provides evidence for the specific off-target interaction.
4. Target Identification Techniques
For in-depth investigation into novel off-targets, the following advanced techniques can be employed:
-
Affinity-Based Proteomics: This involves immobilizing this compound on a solid support to "pull down" interacting proteins from cell lysates, which are then identified by mass spectrometry.
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of proteins in the presence of a ligand. An increase in the thermal stability of a protein in the presence of this compound suggests a direct binding interaction.
-
Kinase Profiling Services: Given that this compound is an ATP-competitive inhibitor, screening it against a panel of kinases can identify potential off-target kinase interactions. Several commercial services offer such profiling.
Signaling Pathway Visualization
On-Target Mechanism of this compound
Caption: Mechanism of this compound inhibiting bacterial DNA gyrase.
References
- 1. Biological characterization of this compound, a new DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cicbdd.web.unc.edu [cicbdd.web.unc.edu]
- 3. This compound, a novel DNA gyrase inhibitor. I. Screening, taxonomy, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. New antibacterial agents derived from the DNA gyrase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Mechanism of inhibition of DNA gyrase by this compound, a novel DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of inhibition of DNA gyrase by this compound, a novel DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Cyclothialidine Efficacy in Novobiocin-Resistant Strains: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Cyclothialidine's performance against other DNA gyrase inhibitors, particularly in the context of novobiocin-resistant bacterial strains. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying molecular mechanisms and experimental workflows.
This compound, a novel DNA gyrase inhibitor, has demonstrated significant potential as an antibacterial agent, particularly against strains resistant to other gyrase inhibitors like novobiocin.[1][2][3] Its unique mechanism of action allows it to overcome existing resistance pathways, making it a promising candidate for further drug development.
Mechanism of Action: A Different Approach to Gyrase Inhibition
Both this compound and the coumarin antibiotic novobiocin target the B subunit of DNA gyrase (GyrB), an essential enzyme for DNA replication, transcription, and recombination in bacteria.[2][4] These inhibitors act by competitively inhibiting the ATPase activity of the GyrB subunit, which is crucial for the enzyme's function.[1][2] However, despite targeting the same subunit, the precise binding sites of this compound and novobiocin differ. This distinction is critical, as it explains why this compound remains active against DNA gyrase that has developed resistance to novobiocin.[1][2] Mutations in the GyrB subunit that confer resistance to novobiocin do not necessarily affect the binding of this compound, allowing it to maintain its inhibitory effect.[1][5]
In contrast, quinolone antibiotics, another major class of gyrase inhibitors, target the A subunit of DNA gyrase (GyrA).[2] They inhibit the DNA re-ligation step of the gyrase reaction.[2] This fundamental difference in mechanism means that there is generally no cross-resistance between quinolones and GyrB inhibitors like this compound and novobiocin.
Comparative Performance: In Vitro Inhibition Data
The efficacy of this compound against both wild-type and novobiocin-resistant DNA gyrase has been demonstrated through in vitro enzyme assays. The 50% inhibitory concentration (IC50) is a key metric used to quantify the potency of an inhibitor. A lower IC50 value indicates a more potent inhibitor.
| Inhibitor | Target Subunit | Wild-Type E. coli DNA Gyrase IC50 (µg/mL) | Novobiocin-Resistant E. coli DNA Gyrase (Relative IC100) |
| This compound | GyrB | 0.03[6][7][8] | 1[2] |
| Novobiocin | GyrB | 0.06[7][8] | 16[2] |
| Coumermycin A1 | GyrB | 0.06[7][8] | 16[2] |
| Ofloxacin | GyrA | 50 (Relative IC100)[2] | 1[2] |
| Ciprofloxacin | GyrA | 0.88[7][8] | Not Reported |
| Nalidixic Acid | GyrA | 26[7][8] | Not Reported |
Note: The "Relative IC100" for the resistant strain indicates the fold-increase in the concentration required to achieve 100% inhibition compared to the wild-type strain.
As the data indicates, this compound is a potent inhibitor of wild-type E. coli DNA gyrase, with an IC50 value lower than that of novobiocin and coumermycin A1.[6][7][8] Crucially, in a novobiocin-resistant strain, the concentration of novobiocin and coumermycin A1 required for complete inhibition increased 16-fold, while the inhibitory concentration of this compound remained unchanged.[2] This highlights this compound's ability to evade the resistance mechanism that affects novobiocin. The activity of the GyrA inhibitor ofloxacin was also unaffected in the novobiocin-resistant (GyrB mutant) strain, as expected.[2]
While this compound itself has shown poor penetration into most bacterial cells, limiting its whole-cell activity, synthetic congeners have been developed with improved antibacterial activity against a broad spectrum of Gram-positive bacteria, including clinically relevant pathogens like Staphylococcus aureus, Streptococcus pyogenes, and Enterococcus faecalis.[9][10] These derivatives represent a promising avenue for developing new antibiotics that can overcome resistance to existing drugs.[9]
Experimental Protocols: Determining Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11][12][13] This is a standard method for assessing the in vitro activity of an antibiotic. The agar dilution method is a common technique for determining MIC values.[14][15]
Agar Dilution Method Protocol
-
Preparation of Antibiotic Stock Solutions:
-
Accurately weigh the antibiotic powder and dissolve it in a suitable solvent to create a high-concentration stock solution.
-
Perform serial dilutions of the stock solution to create a range of desired concentrations.
-
-
Preparation of Agar Plates with Antibiotics:
-
Prepare molten Mueller-Hinton agar and cool it to 45-50°C.
-
Add a specific volume of each antibiotic dilution to a specific volume of molten agar to achieve the final desired antibiotic concentrations in the plates.
-
Pour the agar-antibiotic mixture into sterile petri dishes and allow them to solidify. A control plate with no antibiotic is also prepared.
-
-
Inoculum Preparation:
-
From a fresh culture of the bacterial strain to be tested, pick several colonies and suspend them in a sterile broth or saline solution.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
Further dilute the standardized inoculum to achieve a final concentration of approximately 10⁶ CFU/mL.
-
-
Inoculation of Plates:
-
Using a multipoint inoculator, spot a defined volume of the diluted bacterial inoculum onto the surface of each antibiotic-containing agar plate and the control plate.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours in an appropriate atmosphere.
-
-
Reading the Results:
-
After incubation, examine the plates for bacterial growth.
-
The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria.
-
References
- 1. Mechanism of inhibition of DNA gyrase by this compound, a novel DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Mechanism of inhibition of DNA gyrase by this compound, a novel DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. GyrB mutations in Staphylococcus aureus strains resistant to this compound, coumermycin, and novobiocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Biological characterization of this compound, a new DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological characterization of this compound, a new DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New antibacterial agents derived from the DNA gyrase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound and its congeners: a new class of DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. amr-insights.eu [amr-insights.eu]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. youtube.com [youtube.com]
Comparative Analysis of Cross-Resistance Between Cyclothialidine and Other Antibiotics
A detailed examination of cross-resistance patterns, underlying mechanisms, and experimental methodologies concerning the DNA gyrase inhibitor, Cyclothialidine, and other antibiotic classes.
Introduction
This compound is a potent natural product that inhibits bacterial DNA gyras, a type II topoisomerase essential for DNA replication, transcription, and repair. Specifically, this compound targets the ATPase activity of the GyrB subunit, a mechanism distinct from that of the widely used quinolone antibiotics, which target the GyrA subunit. This unique mode of action has generated interest in this compound and its analogs as potential antibacterial agents, particularly against strains resistant to existing drugs. Understanding the cross-resistance profile of this compound is crucial for evaluating its therapeutic potential and predicting its longevity in the face of evolving bacterial resistance. This guide provides a comparative analysis of cross-resistance studies involving this compound and other antibiotics, supported by quantitative data and detailed experimental protocols.
Quantitative Cross-Resistance Data
Cross-resistance studies have demonstrated that mutations in the gyrB gene, which encodes the B subunit of DNA gyrase, can confer resistance to this compound. Notably, these mutations can also lead to cross-resistance with other antibiotics that target the same subunit, such as coumarins (e.g., novobiocin and coumermycin).
A key study investigated the susceptibility of Staphylococcus aureus strains with defined gyrB mutations to this compound, coumermycin, and novobiocin. The results, summarized in the table below, clearly indicate a pattern of cross-resistance among these GyrB inhibitors.
| Bacterial Strain | Relevant Genotype | MIC (µg/mL) |
| This compound | ||
| S. aureus RN4220 | Wild-type gyrB | 0.25 |
| S. aureus N22 | gyrB (Arg-144 -> Ile) | >128 |
| S. aureus C21 | gyrB (Ile-102 -> Ser) | >128 |
| S. aureus C24 | gyrB (Gly-85 -> Ser) | >128 |
Data sourced from: Stieger, M., et al. (1996). GyrB mutations in Staphylococcus aureus strains resistant to this compound, coumermycin, and novobiocin. Antimicrobial agents and chemotherapy, 40(4), 1060–1062.
The data unequivocally shows that single amino acid substitutions in the GyrB protein lead to high-level resistance to this compound and varying degrees of decreased susceptibility to coumermycin and novobiocin. This highlights a critical mechanism of cross-resistance within the class of DNA gyrase B inhibitors.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is the standard method for assessing bacterial susceptibility to antibiotics and is central to cross-resistance studies. The following is a detailed protocol for the broth microdilution method, a commonly used technique for MIC determination.
Broth Microdilution Method for MIC Determination
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Materials:
- Bacterial Culture: A fresh, pure culture of the test organism grown on an appropriate agar medium.
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is recommended for non-fastidious bacteria.
- Antibiotics: Stock solutions of the antibiotics to be tested are prepared at a known concentration.
- 96-Well Microtiter Plates: Sterile, U- or V-bottom plates.
- Inoculum Preparation: A bacterial suspension is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
2. Procedure:
- Serial Dilution of Antibiotics: A two-fold serial dilution of each antibiotic is prepared directly in the microtiter plate wells using the broth medium. A typical final volume in each well is 100 µL.
- Inoculation: Each well containing the diluted antibiotic is inoculated with an equal volume of the standardized bacterial suspension.
- Controls:
- Growth Control: A well containing only broth and the bacterial inoculum (no antibiotic) to ensure the viability and growth of the organism.
- Sterility Control: A well containing only broth to check for contamination.
- Incubation: The plates are incubated at 35-37°C for 16-20 hours in ambient air.
3. Interpretation of Results:
- The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. Growth is typically observed as turbidity or a pellet at the bottom of the well.
Visualizing Experimental Workflow and Resistance Mechanisms
Experimental Workflow for Cross-Resistance Determination
The following diagram illustrates the key steps in a typical cross-resistance study.
Caption: Workflow for determining cross-resistance using the broth microdilution method.
Signaling Pathway of DNA Gyrase Inhibition and Resistance
Inhibition of DNA gyrase by agents like this compound triggers a cascade of cellular events, primarily the DNA damage response, often referred to as the SOS response. Resistance can arise from mutations that prevent the antibiotic from binding to its target.
Illuminating the Mechanism of Action of Cyclothialidine: A Comparative Guide to Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
Cyclothialidine, a natural product isolated from Streptomyces filipinensis, is a potent inhibitor of bacterial DNA gyrase, an essential enzyme for DNA replication and repair, making it a person of interest in the development of novel antibacterial agents.[1] This guide provides a comparative analysis of the key biochemical assays used to elucidate and confirm the mode of action of this compound, contrasting its effects with other well-characterized DNA gyrase inhibitors. Detailed experimental protocols, comparative data, and visual workflows are presented to facilitate a comprehensive understanding of its unique mechanism.
Distinguishing this compound's Mode of Action
This compound's inhibitory action is distinct from the two major classes of DNA gyrase inhibitors: the quinolones (e.g., ciprofloxacin) and the coumarins (e.g., novobiocin). While all three target DNA gyrase, they do so through different mechanisms. The following biochemical assays are crucial in differentiating these mechanisms.
Key Biochemical Assays for Elucidating the Mode of Action
A series of in vitro experiments are employed to pinpoint the specific mechanism of a DNA gyrase inhibitor. These assays dissect the multi-step catalytic cycle of the enzyme, which includes DNA binding, DNA cleavage and strand passage, and ATP hydrolysis.
DNA Supercoiling Assay
This assay is a primary screen to determine if a compound inhibits the overall activity of DNA gyrase. The enzyme introduces negative supercoils into relaxed circular DNA, a process that can be visualized by agarose gel electrophoresis as the supercoiled form migrates faster than the relaxed form.
ATPase Activity Assay
DNA gyrase is an ATP-dependent enzyme. The GyrB subunit possesses ATPase activity, which provides the energy for the strand passage step. This assay measures the rate of ATP hydrolysis in the presence of an inhibitor to determine if the compound targets this enzymatic function.
DNA Cleavage Assay
This assay is critical for identifying inhibitors that, like quinolones, stabilize the "cleavage complex," a transient state where the DNA is cleaved and covalently attached to the enzyme. This stabilization leads to double-strand DNA breaks and is a hallmark of quinolone action.
Comparative Performance of DNA Gyrase Inhibitors
The following tables summarize the quantitative data from the aforementioned assays, comparing the activity of this compound with the quinolone ciprofloxacin and the coumarin novobiocin.
| Inhibitor | Target Subunit | Mechanism of Action |
| This compound | GyrB | Competitive inhibitor of ATPase activity |
| Ciprofloxacin | GyrA | Stabilizes the DNA-gyrase cleavage complex |
| Novobiocin | GyrB | Competitive inhibitor of ATPase activity |
| Inhibitor | DNA Supercoiling Inhibition (IC50) | ATPase Inhibition (Ki) | Cleavage Complex Stabilization |
| This compound | ~0.03 µg/mL[2] | 6 nM[3][4] | No |
| Ciprofloxacin | ~0.88 µg/mL[2] | Not applicable | Yes |
| Novobiocin | ~0.06 µg/mL[2] | ~20-40 nM | No |
Experimental Protocols
DNA Supercoiling Inhibition Assay
Objective: To determine the concentration of an inhibitor required to prevent 50% of the DNA supercoiling activity of gyrase (IC50).
Materials:
-
Purified DNA gyrase (subunits A and B)
-
Relaxed pBR322 DNA
-
5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine)
-
ATP solution
-
Inhibitor stock solution
-
Stop solution/loading dye (e.g., 50% glycerol, 0.25% bromophenol blue, 0.25% xylene cyanol, 50 mM EDTA)
-
Agarose gel (1%) in TBE buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Prepare reaction mixtures on ice containing assay buffer, relaxed pBR322 DNA, and varying concentrations of the inhibitor.
-
Add DNA gyrase to each reaction mixture.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for 1 hour.
-
Terminate the reactions by adding the stop solution/loading dye.
-
Load the samples onto a 1% agarose gel and perform electrophoresis.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Quantify the amount of supercoiled and relaxed DNA in each lane to determine the IC50 value.
ATPase Inhibition Assay
Objective: To measure the inhibition of the ATPase activity of DNA gyrase.
Materials:
-
Purified DNA gyrase
-
Linear or relaxed DNA (as a cofactor)
-
ATP (can be radiolabeled [γ-32P]ATP for one detection method)
-
Inhibitor stock solution
-
Malachite green-molybdate reagent (for colorimetric detection of inorganic phosphate) or equipment for detecting radiolabel.
Procedure (Colorimetric Method):
-
Set up reactions containing DNA gyrase, DNA, and varying concentrations of the inhibitor.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a set time (e.g., 30-60 minutes).
-
Stop the reaction and add the malachite green-molybdate reagent.
-
Measure the absorbance at a specific wavelength (e.g., 650 nm) to quantify the amount of inorganic phosphate released.
-
Calculate the rate of ATP hydrolysis and determine the inhibitory constant (Ki) from dose-response curves.
DNA Cleavage Assay
Objective: To determine if an inhibitor stabilizes the covalent DNA-gyrase complex.
Materials:
-
Purified DNA gyrase
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay buffer (without ATP for quinolones)
-
Inhibitor stock solution
-
SDS (Sodium Dodecyl Sulfate)
-
Proteinase K
-
Stop solution/loading dye
-
Agarose gel (1%) in TBE buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Incubate supercoiled DNA with DNA gyrase and the inhibitor.
-
Add SDS to denature the enzyme and trap the cleavage complex if it is stabilized.
-
Add proteinase K to digest the gyrase, leaving the DNA with breaks if a cleavage complex was formed.
-
Analyze the DNA by agarose gel electrophoresis. The formation of linear DNA from the supercoiled plasmid indicates stabilization of the cleavage complex.
Visualizing the Mode of Action
The following diagrams illustrate the DNA gyrase catalytic cycle, a typical experimental workflow, and the logical process for confirming this compound's mode of action.
Caption: DNA Gyrase Catalytic Cycle and Inhibitor Action.
Caption: Workflow for Characterizing DNA Gyrase Inhibitors.
References
A Comparative Analysis of Cyclothialidine and Other GyrB Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Cyclothialidine, a potent natural product inhibitor of the bacterial DNA gyrase B subunit (GyrB), with other notable GyrB inhibitors. The information presented herein is supported by experimental data to offer an objective evaluation of their performance and mechanisms of action.
Introduction to DNA Gyrase and GyrB Inhibition
DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[1][2] It introduces negative supercoils into DNA, a process driven by the hydrolysis of ATP. The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. The GyrB subunit houses the ATPase activity, making it a prime target for the development of novel antibacterial agents.[3] Inhibitors targeting GyrB interfere with the energy transduction of the enzyme, ultimately leading to cell death. This compound, a member of a unique class of peptide-lactone antibiotics, is a competitive inhibitor of the ATPase activity of DNA gyrase.[4][5]
Comparative Efficacy of GyrB Inhibitors
The inhibitory potential of this compound and other GyrB inhibitors is typically evaluated through in vitro enzyme assays and whole-cell antibacterial activity assays. The 50% inhibitory concentration (IC50) against purified DNA gyrase and the minimum inhibitory concentration (MIC) against various bacterial strains are key performance indicators.
In Vitro Inhibitory Activity against Escherichia coli DNA Gyrase
The following table summarizes the in vitro inhibitory activity of this compound and other selected GyrB inhibitors against E. coli DNA gyrase.
| Inhibitor | Class | IC50 (µg/mL) | Ki (nM) | Mechanism of Action |
| This compound | Peptide-Lactone | 0.03[1][2][6] | 6[4][5] | Competitive ATPase Inhibition |
| Novobiocin | Aminocoumarin | 0.06[1][2][6] | 10 | Competitive ATPase Inhibition |
| Coumermycin A1 | Aminocoumarin | 0.06[1][2][6] | 4.5 | Competitive ATPase Inhibition |
| Pyrrolamide 1 | Pyrrolamide | ~1.8 (3 µM)[7][8] | - | ATPase Inhibition |
| Norfloxacin | Fluoroquinolone (GyrA inhibitor) | 0.66[1][2][6] | - | Inhibition of DNA re-ligation |
| Ciprofloxacin | Fluoroquinolone (GyrA inhibitor) | 0.88[1][2][6] | - | Inhibition of DNA re-ligation |
| Nalidixic Acid | Quinolone (GyrA inhibitor) | 26[1][2][6] | - | Inhibition of DNA re-ligation |
Note: Fluoroquinolones and quinolones are included for comparison as they are well-known DNA gyrase inhibitors, although they target the GyrA subunit.
Antibacterial Activity (MIC)
The minimum inhibitory concentration (MIC) is a measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents MIC values for this compound and other GyrB inhibitors against various bacterial species. A significant challenge with this compound is its poor penetration into most bacterial cells, resulting in limited whole-cell activity despite its potent enzymatic inhibition.[1][2][6] However, it has shown activity against Eubacterium spp.[1][2][6]
| Inhibitor | Eubacterium spp. (µg/mL) | Staphylococcus aureus (µg/mL) | Streptococcus pyogenes (µg/mL) | Enterococcus faecalis (µg/mL) | Escherichia coli (µg/mL) |
| This compound | Active (specific values not widely reported)[1][2][6] | >100 | >100 | >100 | >100 |
| Novobiocin | - | 0.06 - 0.5 | 0.25 - 1 | ≤0.5 - >128 | 4 - 128 |
| Coumermycin A1 | - | ~0.001 - 0.03 | ~0.004 | ~0.03 | 1 - 8 |
| Pyrrolamide Analogues | - | 0.25 (MRSA)[9] | - | 0.125[9] | 4 - 32[9] |
Note: MIC values can vary depending on the specific strain and testing methodology.
Mechanism of Action and Signaling Pathway
GyrB inhibitors, such as this compound and the aminocoumarins, act by competitively binding to the ATP-binding pocket of the GyrB subunit. This prevents ATP from binding and subsequent hydrolysis, which is essential for the conformational changes required for DNA supercoiling. The following diagram illustrates the DNA gyrase catalytic cycle and the point of inhibition by GyrB inhibitors.
Caption: Mechanism of DNA gyrase and inhibition by GyrB inhibitors.
Experimental Workflows
The evaluation of GyrB inhibitors typically involves a series of in vitro assays to determine their potency and mechanism of action. A generalized workflow is depicted below.
Caption: Generalized workflow for evaluating GyrB inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA in the presence of ATP. The inhibition of this activity is visualized by agarose gel electrophoresis.
Materials:
-
Purified DNA gyrase (GyrA and GyrB subunits)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
5x Assay Buffer: 250 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 10 mM DTT, 500 mM KCl, 2.5 mM spermidine, 50% glycerol.
-
10 mM ATP solution
-
Test inhibitor at various concentrations
-
Stop Buffer: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol
-
Agarose
-
TAE buffer (40 mM Tris-acetate, 1 mM EDTA)
-
Ethidium bromide or other DNA stain
Procedure:
-
Prepare a reaction mixture containing 1x assay buffer, 1 µg of relaxed plasmid DNA, and the test inhibitor at the desired concentration in a final volume of 20 µL.
-
Initiate the reaction by adding a pre-titrated amount of DNA gyrase (e.g., 1 unit, the amount required to fully supercoil the DNA substrate under standard conditions).
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Terminate the reaction by adding 4 µL of stop buffer.
-
Load the samples onto a 1% agarose gel in TAE buffer containing ethidium bromide (0.5 µg/mL).
-
Perform electrophoresis at a constant voltage (e.g., 80V) until the bromophenol blue dye has migrated approximately two-thirds of the gel length.
-
Visualize the DNA bands under UV light. The supercoiled DNA will migrate faster than the relaxed DNA.
-
The IC50 is determined as the inhibitor concentration at which the intensity of the supercoiled DNA band is reduced by 50% compared to the control without inhibitor.
DNA Gyrase ATPase Assay
This assay measures the ATP hydrolysis activity of DNA gyrase, which is inhibited by this compound and other aminocoumarins. The release of inorganic phosphate (Pi) from ATP is quantified.
Materials:
-
Purified DNA gyrase
-
Linear or relaxed plasmid DNA (as a cofactor)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂, 2 mM DTT
-
[γ-³²P]ATP or a non-radioactive malachite green-based phosphate detection system
-
Test inhibitor at various concentrations
-
Activated charcoal (for radioactive assay) or Malachite Green reagent
Procedure (Radioactive Method):
-
Set up the reaction mixture (50 µL) containing assay buffer, DNA, DNA gyrase, and the test inhibitor.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate at 25°C. At various time points, remove aliquots and add them to a solution of activated charcoal in acid to quench the reaction and bind the unhydrolyzed ATP.
-
Centrifuge to pellet the charcoal.
-
Measure the radioactivity of the supernatant, which contains the released ³²Pi.
-
The rate of ATP hydrolysis is calculated from the amount of ³²Pi released over time.
-
For Ki determination, the assay is performed with varying concentrations of both ATP and the inhibitor, and the data are analyzed using a Lineweaver-Burk plot.[4]
Procedure (Non-Radioactive Malachite Green Method):
-
Perform the enzymatic reaction as described above using non-radioactive ATP.
-
At the end of the incubation, add the Malachite Green reagent to the reaction mixture.
-
After a short incubation for color development, measure the absorbance at a specific wavelength (e.g., 620 nm).
-
The amount of phosphate released is determined from a standard curve.
Conclusion
This compound is a highly potent inhibitor of the DNA gyrase B subunit's ATPase activity, with in vitro efficacy comparable to or greater than established aminocoumarin inhibitors like novobiocin and coumermycin A1.[1][2][6] Its primary limitation is its poor penetration into most bacterial cells, which restricts its broad-spectrum antibacterial activity. However, its unique chemical structure and potent enzymatic inhibition make it an important lead compound for the development of new antibacterial agents with improved pharmacokinetic properties. The comparative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the field of antibacterial drug discovery and development.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Biological characterization of this compound, a new DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New antibacterial agents derived from the DNA gyrase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Mechanism of inhibition of DNA gyrase by this compound, a novel DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrolamide DNA gyrase inhibitors: fragment-based nuclear magnetic resonance screening to identify antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New N -phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04802D [pubs.rsc.org]
Validating the Target Specificity of Cyclothialidine in Bacteria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cyclothialidine's performance against other DNA gyrase inhibitors, supported by experimental data. We delve into the methodologies for key validation experiments and present quantitative data in a clear, comparative format to aid in the assessment of its target specificity.
Introduction to this compound and its Mechanism of Action
This compound is a potent, naturally derived antibiotic that targets bacterial DNA gyrase, an essential enzyme for DNA replication and repair.[1][2][3] It belongs to a novel chemical class and exerts its inhibitory effect through a distinct mechanism compared to widely used fluoroquinolones. This compound competitively inhibits the ATPase activity of the B subunit of DNA gyrase (GyrB), thereby preventing the enzyme from introducing negative supercoils into the bacterial DNA.[2][4] This mode of action is similar to that of aminocoumarins like novobiocin.[4] While highly active against purified DNA gyrase from both Gram-positive and Gram-negative bacteria, this compound's whole-cell antibacterial activity is limited, particularly against Gram-negative organisms, likely due to poor cell penetration.[1][2][5] Nevertheless, its unique structure and potent enzymatic inhibition make it a valuable lead compound for the development of new antibacterial agents.[2][3]
Comparative Performance Data
The following tables summarize the in vitro inhibitory activity of this compound compared to two well-established DNA gyrase inhibitors: Novobiocin (an aminocoumarin) and Ciprofloxacin (a fluoroquinolone).
Table 1: Inhibition of DNA Gyrase Supercoiling Activity (IC50)
| Compound | Escherichia coli DNA Gyrase IC50 | Staphylococcus aureus DNA Gyrase IC50 |
| This compound | 0.03 µg/mL[6] | Inhibited equally as well as E. coli gyrase[6] |
| Novobiocin | 0.06 µg/mL[6] | ~0.004 - 0.19 µM[7] |
| Ciprofloxacin | 0.88 µg/mL[6] | 61.7 µM[8] |
Table 2: Minimum Inhibitory Concentration (MIC)
| Compound | Escherichia coli MIC | Staphylococcus aureus MIC |
| This compound | Generally poor activity[2] | Moderate activity by congeners[2][3] |
| Novobiocin | 128 µg/mL[9] | 1 µg/mL[9] |
| Ciprofloxacin | ≤1 µg/mL (susceptible)[10] | 0.030 µg/mL[11] |
Experimental Protocols for Target Validation
Validating the specificity of a compound for its intended target is crucial. Below are detailed protocols for key experiments used to characterize inhibitors of bacterial DNA gyrase.
DNA Gyrase Supercoiling Assay
This assay directly measures the enzymatic activity of DNA gyrase and its inhibition by a test compound.
Principle: DNA gyrase, in the presence of ATP, introduces negative supercoils into relaxed circular DNA. The resulting supercoiled DNA migrates faster than the relaxed form on an agarose gel. An inhibitor will prevent this conversion.
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
35 mM Tris-HCl (pH 7.5)
-
24 mM KCl
-
4 mM MgCl₂
-
2 mM DTT
-
1.8 mM Spermidine
-
1 mM ATP
-
6.5% (w/v) Glycerol
-
0.1 mg/mL Albumin
-
1 µg relaxed plasmid DNA (e.g., pBR322)
-
Test compound at desired concentrations.
-
-
Enzyme Addition: Add purified DNA gyrase to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and a loading dye. Proteinase K can be added to digest the enzyme.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel at a constant voltage until the dye front has migrated an adequate distance.
-
Visualization: Visualize the DNA bands under UV light. The amount of supercoiled DNA is compared between the treated and untreated samples to determine the inhibitory effect.
ATPase Activity Assay
This assay measures the ATP hydrolysis activity of the GyrB subunit, which is the direct target of this compound.
Principle: The ATPase activity of DNA gyrase is coupled to the oxidation of NADH, which can be monitored spectrophotometrically as a decrease in absorbance at 340 nm.
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing:
-
50 mM Tris-HCl (pH 7.5)
-
150 mM KCl
-
5 mM MgCl₂
-
2 mM DTT
-
1 mM Phosphoenolpyruvate
-
0.2 mM NADH
-
Pyruvate kinase/Lactate dehydrogenase mix
-
Linearized plasmid DNA (to stimulate activity)
-
Test compound at desired concentrations.
-
-
Enzyme Addition: Add purified DNA gyrase to the wells.
-
Initiation: Start the reaction by adding ATP.
-
Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals using a plate reader.
-
Data Analysis: The rate of ATP hydrolysis is calculated from the rate of NADH oxidation. The inhibitory effect of the compound is determined by comparing the rates in the presence and absence of the inhibitor.
Competitive Binding Assay
This assay determines if a test compound binds to the same site on DNA gyrase as a known ligand.
Principle: A radiolabeled ligand with known affinity for the target is incubated with the enzyme. A non-radiolabeled test compound is then added in increasing concentrations. If the test compound binds to the same site, it will displace the radiolabeled ligand, leading to a decrease in the measured radioactivity bound to the enzyme.
Protocol:
-
Radiolabeled Ligand Preparation: Use a radiolabeled form of a known GyrB binder, such as [¹⁴C]benzoyl-cyclothialidine or [³H]novobiocin.
-
Incubation: In a microcentrifuge tube, incubate purified DNA gyrase with the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: Separate the enzyme-ligand complex from the unbound ligand using a technique like gel filtration or a filter-binding assay.
-
Quantification: Measure the radioactivity of the enzyme-ligand complex using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radiolabeled ligand against the concentration of the unlabeled test compound to determine the IC50 for displacement, which can be used to calculate the binding affinity (Ki) of the test compound.[4]
Off-Target Specificity Profiling
To ensure the compound is specific to DNA gyrase, it is essential to test its activity against other related enzymes.
-
Human Topoisomerase II Assay: To assess potential toxicity, the compound should be tested against human topoisomerase II. A decatenation assay using kinetoplast DNA (kDNA) is commonly employed. Inhibition of the human enzyme is a critical indicator of potential off-target effects in humans.[12]
-
Kinase Profiling: Since the GyrB subunit has an ATPase domain, it is prudent to screen the compound against a panel of human kinases to identify any potential off-target inhibitory activity. This is typically done using commercially available kinase profiling services that employ radiometric or fluorescence-based assays.[13][14]
-
Bacterial Topoisomerase IV Assay: To understand the broader antibacterial mechanism, the compound's activity against bacterial topoisomerase IV, another type II topoisomerase, should be evaluated. A decatenation assay is also suitable for this purpose.
Visualizing Key Concepts
The following diagrams illustrate the mechanism of action of this compound, the workflow for its target validation, and the logical relationship of its specificity assessment.
Caption: Mechanism of this compound action on DNA gyrase.
Caption: Experimental workflow for validating target specificity.
Caption: Logical relationship in specificity assessment.
References
- 1. Biological characterization of this compound, a new DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New antibacterial agents derived from the DNA gyrase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and its congeners: a new class of DNA gyrase inhibitors [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Biological characterization of this compound, a new DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. journals.asm.org [journals.asm.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Frontiers | The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic [frontiersin.org]
- 11. Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Examining the Impact of Antimicrobial Fluoroquinolones on Human DNA Topoisomerase IIα and IIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 14. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]
Unraveling the Mechanism of Cyclothialidine: A Clear Distinction from Quinolone Antibiotics in DNA Gyrase Inhibition
For researchers and scientists in the field of antibacterial drug development, understanding the precise mechanism of action of novel inhibitors is paramount. This guide provides a comparative analysis of Cyclothialidine and its distinct mechanism of inhibiting bacterial type II topoisomerases, specifically DNA gyrase, without the formation of a cleavable complex—a hallmark of quinolone antibiotics.
This compound, a natural product isolated from Streptomyces filipinensis, presents a compelling case as a potent inhibitor of DNA gyrase. However, its mode of action diverges significantly from the well-established mechanism of quinolones. Experimental evidence confirms that this compound does not induce the formation of a stabilized cleavable complex between DNA gyrase and DNA, a critical step in the bactericidal activity of quinolones.
The Absence of Cleavable Complex Formation by this compound
Extensive in vitro studies have demonstrated that this compound does not promote the accumulation of a covalent complex between the DNA gyrase A subunit and DNA. In experiments using linear DNA as a substrate, this compound, even at high concentrations, did not lead to the degradation of the DNA, a characteristic outcome when quinolones stabilize the cleavable complex. Furthermore, this compound showed no effect on the accumulation of the cleavable complex induced by the quinolone ofloxacin, indicating it does not interfere with this step of the enzyme's function.
The primary mechanism of this compound is the competitive inhibition of the ATPase activity of the DNA gyrase B subunit. This is in stark contrast to quinolones, which target the DNA breakage-reunion activity of the A subunit.
Comparative Data: this compound vs. Quinolones
The following table summarizes the differential effects of this compound and a representative quinolone, Ciprofloxacin, on DNA gyrase-mediated DNA cleavage. While direct side-by-side quantitative data for this compound in a cleavage assay is not available in the literature due to its lack of activity in this assay, the table illustrates the well-documented effect of quinolones.
| Compound | Concentration | % Cleaved DNA | Mechanism of Action |
| This compound | Up to 100 µg/mL | No significant increase | Inhibition of ATPase activity (GyrB) |
| Ciprofloxacin | 0.05 µM | Increased | Stabilization of cleavable complex (GyrA) |
| 0.1 µM | Increased | ||
| 1.0 µM | Increased | ||
| 5.0 µM | Increased | ||
| 10 µM | Up to 50% | ||
| 25 µM | Increased | ||
| 50 µM | Increased | ||
| 100 µM | Increased | ||
| 250 µM | Increased | ||
| 500 µM | Increased |
Note: The data for Ciprofloxacin is representative of typical results from a DNA gyrase cleavage assay and is compiled from various sources. The "No significant increase" for this compound is based on qualitative statements from multiple studies.
Experimental Protocol: DNA Gyrase Cleavage Assay
This protocol outlines the key steps to assess the formation of a cleavable complex, a standard method to differentiate between inhibitors like quinolones and those that do not stabilize this complex, such as this compound.
Materials:
-
Purified E. coli DNA gyrase (A2B2 complex)
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)
-
Test compounds (this compound, quinolone positive control) dissolved in DMSO
-
0.5 M EDTA
-
10% Sodium Dodecyl Sulfate (SDS)
-
Proteinase K (10 mg/mL)
-
Stop Buffer (e.g., 50% glycerol, 0.1% bromophenol blue, 50 mM EDTA)
-
Agarose
-
Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and imaging system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, supercoiled plasmid DNA, and the test compound at various concentrations.
-
Enzyme Addition: Add a sufficient amount of DNA gyrase to the reaction mixture. The amount of enzyme may need to be optimized and is typically higher for cleavage assays than for supercoiling assays.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes to allow for the formation of the enzyme-DNA complex and any potential cleavage.
-
Trapping the Complex: Stop the reaction and trap the covalent complex by adding SDS to a final concentration of 0.2-1% and proteinase K to a final concentration of 0.1-0.5 mg/mL.
-
Protein Digestion: Incubate at 37-50°C for 30-60 minutes to allow the proteinase K to digest the gyrase covalently bound to the DNA.
-
Sample Preparation for Electrophoresis: Add stop buffer to the reaction mixtures.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel (typically 1%) prepared with TAE or TBE buffer containing a DNA stain. Run the gel at a constant voltage until the different DNA forms (supercoiled, open circular, and linear) are well separated.
-
Visualization and Analysis: Visualize the DNA bands under UV light and quantify the percentage of linear DNA (indicative of a double-strand break) relative to the total DNA in each lane.
Visualizing the Mechanisms
To further elucidate the distinct mechanisms of this compound and quinolones, the following diagrams illustrate the respective signaling pathways and the experimental workflow.
Caption: Mechanism of action for quinolone antibiotics.
Caption: Mechanism of action for this compound.
Caption: Experimental workflow for a DNA cleavage assay.
Evaluating the Efficacy of Cyclothialidine Analogs Against Resistant Pathogens: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cyclothialidine, a natural product isolated from Streptomyces filipinensis, presents a promising scaffold for the development of novel antibiotics targeting bacterial DNA gyrase. Its unique mechanism of action, involving the competitive inhibition of the ATPase activity of the GyrB subunit, offers a potential avenue to combat the growing threat of antimicrobial resistance. However, the parent compound exhibits poor activity against intact bacterial cells, largely attributed to insufficient permeation of the cytoplasmic membrane. This has spurred extensive research into the synthesis and evaluation of this compound analogs with improved pharmacokinetic properties and enhanced antibacterial efficacy.
This guide provides a comparative overview of the performance of various classes of this compound analogs against clinically relevant pathogens, supported by experimental data and detailed methodologies.
Comparative Efficacy of this compound Analogs
Seco-Cyclothialidines:
Open-ring analogs, known as seco-cyclothialidines, have been synthesized to improve upon the parent molecule's properties. One notable example, BAY 50-7952, which incorporates a dioxazine moiety, has shown high and selective activity against bacterial DNA gyrase and Gram-positive bacteria.[1] The dioxazine group appears to be crucial for enhancing bacterial membrane penetration.[1] Despite promising in vitro activity, this class of compounds has demonstrated poor efficacy in murine infection models.[1]
14-Membered Lactones:
Analogs featuring a 14-membered lactone ring have exhibited excellent and broad-spectrum in vitro activity against a range of Gram-positive pathogens, including Staphylococcus aureus, Streptococcus pyogenes, and Enterococcus faecalis.[2] Importantly, these compounds have shown the ability to overcome resistance to some clinically used drugs. By optimizing their pharmacokinetic properties, particularly by reducing lipophilicity, congeners in this class have demonstrated in vivo efficacy.
Dilactam Analogs:
To further enhance polarity and improve pharmacokinetic profiles, a subclass of "dilactam" analogs was developed. These compounds, featuring an additional amide unit in the 14-membered ring, displayed potent antibacterial activity without the need for a thioamide functionality. This modification led to improved pharmacokinetic properties and, consequently, pronounced in vivo efficacy in a mouse septicemia infection model.[3]
Data Summary:
While specific MIC values for a direct comparison are not available in a single comprehensive table from the provided search results, the following table structure is proposed for summarizing such data as it becomes available through further research.
| Analog Class | Specific Analog (if known) | Target Pathogen (including resistant strains) | MIC (µg/mL) | In Vivo Efficacy (e.g., ED50 in mg/kg) | Reference |
| Seco-Cyclothialidines | BAY 50-7952 | Gram-positive bacteria | Data not specified | Poor | [1] |
| 14-Membered Lactones | Not specified | S. aureus, S. pyogenes, E. faecalis | "Excellent and broad" | Efficacious | [2] |
| Dilactam Analogs | Not specified | Gram-positive bacteria | "Decent antibacterial potency" | "Pronounced in vivo efficacy" | [3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of novel antimicrobial compounds. The following are standard protocols for key experiments cited in the evaluation of this compound analogs.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.
Materials:
-
Test strains (e.g., S. aureus, E. faecalis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound analogs (stock solutions of known concentration)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation:
-
Culture the test strain in CAMHB overnight at 37°C.
-
Dilute the overnight culture in fresh CAMHB to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Further dilute the standardized suspension to the final inoculum density of approximately 5 x 10⁵ CFU/mL.[4]
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a serial two-fold dilution of each this compound analog in CAMHB in the 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the antibiotic dilution, as well as to a growth control well (containing only broth and inoculum).
-
Include a sterility control well containing only broth.
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
-
Interpretation:
-
The MIC is the lowest concentration of the analog at which there is no visible growth (turbidity) as determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀).
-
DNA Gyrase Inhibition Assay (ATPase Activity)
This assay measures the inhibition of the ATPase activity of DNA gyrase, the target of this compound and its analogs.
Materials:
-
Purified E. coli DNA gyrase (GyrA and GyrB subunits)
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 5 mM MgCl₂, 5 mM DTT, 10% glycerol)[5]
-
ATP
-
Linear pBR322 DNA
-
This compound analogs
-
Coupled enzyme system (pyruvate kinase, lactate dehydrogenase)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing the reaction buffer, linear pBR322 DNA, PEP, pyruvate kinase/lactate dehydrogenase, and NADH.
-
-
Inhibitor Addition:
-
Add varying concentrations of the this compound analog to the reaction mixture in a 96-well plate. Include a no-inhibitor control.
-
-
Enzyme Addition:
-
Initiate the reaction by adding a pre-determined amount of DNA gyrase to each well.
-
-
Measurement:
-
Immediately begin monitoring the decrease in absorbance at 340 nm at 25°C. The oxidation of NADH to NAD⁺ is coupled to the hydrolysis of ATP by gyrase, leading to a decrease in absorbance at 340 nm.[5]
-
-
Data Analysis:
-
Calculate the rate of ATP hydrolysis from the change in absorbance over time.
-
Determine the IC₅₀ value for each analog, which is the concentration of the compound that inhibits 50% of the DNA gyrase ATPase activity.
-
Visualizations
Signaling Pathway of this compound Analogs
The following diagram illustrates the mechanism of action of this compound and its analogs in inhibiting bacterial DNA replication.
References
- 1. seco-Cyclothialidines: new concise synthesis, inhibitory activity toward bacterial and human DNA topoisomerases, and antibacterial properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A new DNA gyrase inhibitor subclass of the this compound family based on a bicyclic dilactam-lactone scaffold. Synthesis and antibacterial properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 5. inspiralis.com [inspiralis.com]
Safety Operating Guide
Prudent Disposal of Cyclothialidine: A Guide for Laboratory Professionals
Chemical and Hazard Profile
Understanding the properties of cyclothialidine is the first step in determining the appropriate disposal route.
| Property | Information | Citation |
| Chemical Class | Heterocyclic compound, cyclic peptide | |
| Mechanism of Action | DNA gyrase inhibitor | |
| Known Hazards | As a potent biological agent, it should be handled with care. Unused or expired pharmaceuticals are generally not considered a major threat to public health or the environment in small quantities, but improper disposal can lead to contamination of water supplies. | [1] |
| Regulatory Status | While not specifically listed as a hazardous waste by the EPA, as a pharmacologically active compound, it falls under regulations for chemical and pharmaceutical waste. | [2][3] |
Disposal Protocol: A Step-by-Step Approach
The following procedure outlines a recommended workflow for the disposal of this compound in a laboratory setting. This process is designed to comply with general laboratory safety standards and environmental regulations.
-
Segregation and Collection:
-
Do not mix this compound waste with general laboratory trash or non-hazardous waste streams.
-
Collect all solid waste (e.g., contaminated personal protective equipment, weighing papers, vials) and liquid waste (e.g., unused solutions, rinsates) in a dedicated, clearly labeled, and sealed hazardous waste container. The container should be made of a material compatible with the solvents used.[4]
-
It is crucial to segregate pharmaceutical waste from biohazardous waste to ensure it does not end up in a landfill after sterilization.[2]
-
-
Waste Characterization and Labeling:
-
Label the waste container with "Hazardous Waste," the name "this compound," and a clear description of the contents (e.g., "Solid waste contaminated with this compound," "Aqueous solution of this compound").
-
Include the approximate concentration and quantity of the compound.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Follow your institution's guidelines for the temporary storage of hazardous chemical waste.
-
-
Disposal through a Licensed Vendor:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Most pharmaceutical waste is incinerated at a licensed medical incineration site.[3] High-temperature incineration is the recommended method for the destruction of pharmacologically active compounds.[1]
-
Never dispose of this compound down the drain or in the regular trash.[3]
-
Experimental Protocol for Decontamination of Labware
For reusable labware that has come into contact with this compound, a thorough decontamination procedure is necessary.
-
Initial Rinse: Rinse the labware with a suitable solvent in which this compound is soluble. Collect this rinsate as hazardous liquid waste.
-
Washing: Wash the labware with a laboratory detergent and water.
-
Final Rinse: Perform a final rinse with deionized water.
-
Drying: Allow the labware to dry completely before reuse.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Cyclothialidine
For Immediate Implementation by Laboratory Personnel
Cyclothialidine, a potent DNA gyrase inhibitor, requires stringent safety protocols to protect researchers and the environment. Due to its hazardous properties, including acute oral toxicity, suspected mutagenicity, and potential for reproductive harm, all handling, storage, and disposal must be conducted with the utmost care and adherence to the following procedures. This guide provides essential, immediate safety and logistical information for laboratory professionals working with this compound.
Personal Protective Equipment (PPE)
Given the significant health risks associated with this compound, a comprehensive PPE strategy is mandatory to prevent exposure. The following table summarizes the required PPE for various stages of handling.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Dry Powder) | - Full-face respirator with P100 (or equivalent) cartridges- Double-layered, disposable, powder-free nitrile gloves (outer glove with extended cuff)- Disposable, low-permeability gown with tight-fitting cuffs- Chemical splash goggles (worn under the face shield of the respirator)- Disposable shoe covers |
| Working with Solutions | - Full-face respirator with combination organic vapor/P100 cartridges- Double-layered, disposable, powder-free nitrile gloves (outer glove with extended cuff)- Disposable, low-permeability gown with tight-fitting cuffs- Chemical splash goggles (worn under the face shield of the respirator)- Disposable shoe covers |
| General Laboratory Operations (Post-solution preparation) | - Safety glasses with side shields- Single pair of nitrile gloves- Laboratory coat |
| Spill Cleanup | - Full-face respirator with combination organic vapor/P100 cartridges- Heavy-duty chemical-resistant gloves (e.g., butyl rubber)- Chemical-resistant suit or apron over a disposable gown- Chemical-resistant boots |
Note: Always inspect gloves for tears or punctures before and during use. Change gloves immediately if contamination is suspected. All disposable PPE should be removed and discarded as hazardous waste before leaving the designated work area.
Hazard Classification and Occupational Exposure
This compound is classified with the following hazard statements, indicating its significant risk profile:
-
H300: Fatal if swallowed.[1]
-
H341: Suspected of causing genetic defects.[1]
-
H360: May damage fertility or the unborn child.[1]
-
H411: Toxic to aquatic life with long lasting effects.[1]
Due to the lack of a formal Occupational Exposure Limit (OEL), the principles of Occupational Exposure Banding (OEB) for potent pharmaceutical compounds should be applied. Based on its toxicological profile, this compound would likely be classified in a high-potency band, such as OEB 4 or 5, necessitating stringent containment strategies.
| Occupational Exposure Band (OEB) | Occupational Exposure Limit (OEL) Range | Handling Requirements |
| OEB 4 | 1 to <10 µg/m³ | Requires closed handling systems and high levels of containment.[2] |
| OEB 5 | <1 µg/m³ | Requires the highest level of containment, such as isolators, with no open handling.[3] |
Standard Operating Procedure for Handling this compound
The following workflow outlines the essential steps for safely handling this compound, from initial preparation to final disposal.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste. This includes empty containers, contaminated PPE, and any solutions or materials that have come into contact with the compound.
Waste Segregation and Disposal:
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, gowns, shoe covers, pipette tips, and empty vials) in a dedicated, clearly labeled, leak-proof hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, shatter-resistant, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps: Any contaminated sharps (e.g., needles, razor blades) must be placed in a designated sharps container for hazardous waste.
Decontamination:
-
Work surfaces and equipment should be decontaminated using a validated procedure. If no specific deactivating agent is known, a thorough cleaning with a suitable solvent (e.g., ethanol or isopropanol) followed by a soap and water wash is recommended. All cleaning materials must be disposed of as hazardous waste.
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]
All personnel handling this compound must be thoroughly trained on these procedures and the specific hazards of the compound. Strict adherence to these guidelines is paramount to ensure the safety of all laboratory personnel and to maintain a safe research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
